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  • Product: 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole
  • CAS: 1094318-44-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole

Foreword: Charting the Unseen Pathways To the researchers, scientists, and drug development professionals who tirelessly navigate the intricate world of molecular interactions, this guide serves as a foundational framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Unseen Pathways

To the researchers, scientists, and drug development professionals who tirelessly navigate the intricate world of molecular interactions, this guide serves as a foundational framework. The compound at the heart of our investigation, 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole, represents a frontier of untapped therapeutic potential. While its specific biological activities remain to be fully characterized, its structural foundation within the oxazole family of heterocyclic compounds provides a compelling rationale for in-depth exploration. The 1,3-oxazole moiety is a well-established pharmacophore, with derivatives demonstrating a broad spectrum of pharmacological properties, including potent anticancer activities against drug-susceptible and resistant cell lines through diverse mechanisms.[1][2][3]

This document is not a rigid protocol but a dynamic roadmap. As a Senior Application Scientist, my objective is to empower your research by not only outlining a series of robust experimental designs but also by instilling a deeper understanding of the causal logic that underpins each methodological choice. Our approach is built on a self-validating system of inquiry, ensuring that each experimental outcome informs and refines the subsequent steps in our quest to unveil the core mechanism of action for this promising compound.

Foundational Assessment: Characterizing the Cytotoxic Profile

Before delving into specific mechanistic pathways, a comprehensive understanding of the compound's cytotoxic and antiproliferative effects is paramount. This initial phase establishes the foundational parameters of its biological activity and guides the selection of appropriate model systems for subsequent, more targeted investigations.

Experimental Protocol: Multi-Cell Line Viability Assay

The objective of this initial screen is to determine the compound's potency and spectrum of activity across a diverse panel of human cancer cell lines.

Methodology:

  • Cell Line Selection: A panel of well-characterized cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) should be selected. It is also prudent to include a non-cancerous cell line (e.g., HEK293) to assess for cancer-specific cytotoxicity.

  • Compound Preparation: Prepare a stock solution of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Cell Seeding: Seed the selected cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plates for a standard period, typically 48 to 72 hours.

  • Viability Assessment: Utilize a colorimetric or fluorometric assay, such as the MTT or PrestoBlue™ assay, to quantify cell viability.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Comparative IC50 Values

The resulting IC50 values should be tabulated for clear comparison, as illustrated below.

Cell LineTissue of OriginIC50 (µM) of Test CompoundIC50 (µM) of DoxorubicinSelectivity Index (Normal/Cancer)
MCF-7Breast AdenocarcinomaExperimental ValueExperimental ValueCalculated Value
A-549Lung CarcinomaExperimental ValueExperimental ValueCalculated Value
PA-1Ovarian TeratocarcinomaExperimental ValueExperimental ValueCalculated Value
HEK293Human Embryonic KidneyExperimental ValueExperimental ValueN/A

This table will be populated with the experimental data obtained.

Mechanistic Deep Dive: A Multi-pronged Investigative Approach

The broad cytotoxic activity observed in the initial screening necessitates a more profound investigation into the specific molecular mechanisms at play. The oxazole scaffold is known to interact with a variety of cellular targets.[4][5] Based on existing literature for related compounds, we will systematically explore several high-probability pathways.

Experimental Workflow: A Decision-Tree for Mechanism Elucidation

The following diagram illustrates a logical progression for dissecting the compound's mechanism of action.

MOA_Workflow A Initial Screen: Broad-Spectrum Cytotoxicity (IC50 Determination) B Cell Cycle Analysis (Flow Cytometry) A->B C Apoptosis Induction Assays (Annexin V/PI Staining) A->C E Cell Cycle Arrest (G1, S, G2/M)? B->E F Apoptosis Induction (Early/Late)? C->F D Hypothesis-Driven Target Assays G Tubulin Polymerization Assay D->G H Kinase Inhibition Profiling D->H I Topoisomerase I/II Inhibition Assay D->I J STAT3 Phosphorylation Assay (Western Blot) D->J E->D If Arrest Observed F->D If Apoptosis Observed K Mechanism Confirmed: Tubulin Destabilizer G->K L Mechanism Confirmed: Kinase Inhibitor H->L M Mechanism Confirmed: Topoisomerase Poison I->M N Mechanism Confirmed: STAT3 Signaling Inhibitor J->N

Caption: A logical workflow for the systematic elucidation of the compound's in vitro mechanism of action.

Probing the Cell Cycle and Apoptotic Fate

A fundamental question is whether the compound inhibits cell proliferation by arresting the cell cycle or by inducing programmed cell death (apoptosis).

Experimental Protocols:

  • Cell Cycle Analysis:

    • Treat a sensitive cancer cell line with the test compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

    • Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content per cell using flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cells as described for the cell cycle analysis.

    • Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (which enters cells with compromised membranes).

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Hypothesis-Driven Target-Specific Assays

Based on the known pharmacology of oxazole derivatives, we will investigate several potential molecular targets.[1][4]

2.3.1. Tubulin Polymerization Inhibition

Many oxazole-containing compounds exert their anticancer effects by interfering with microtubule dynamics.[1][4]

  • Experimental Protocol: In Vitro Tubulin Polymerization Assay:

    • Utilize a commercially available kit containing purified tubulin.

    • In a 96-well plate, combine tubulin with a polymerization buffer and the test compound at various concentrations.

    • Include positive (e.g., paclitaxel for stabilization, colchicine for destabilization) and negative (vehicle) controls.

    • Monitor the change in absorbance or fluorescence over time at 37°C. An increase in signal indicates tubulin polymerization.

    • Analyze the data to determine if the compound inhibits or enhances tubulin polymerization.

2.3.2. Kinase Inhibition Profiling

Protein kinases are crucial regulators of cellular processes and are common targets for anticancer drugs.[4]

  • Experimental Protocol: Kinase Panel Screen:

    • Submit the compound to a commercial service for screening against a broad panel of protein kinases (e.g., a panel of 50-100 common cancer-related kinases).

    • The service will perform in vitro kinase activity assays in the presence of the compound, typically at a single high concentration (e.g., 10 µM).

    • The results will be reported as the percentage of kinase activity remaining in the presence of the compound.

2.3.3. Topoisomerase Inhibition

DNA topoisomerases are essential enzymes for DNA replication and repair, and their inhibition can lead to cancer cell death.[4]

  • Experimental Protocol: Topoisomerase I/II DNA Relaxation Assay:

    • Use a kit containing supercoiled plasmid DNA, human topoisomerase I or II, and the necessary buffers.

    • Incubate the supercoiled DNA with the enzyme and varying concentrations of the test compound.

    • Include a known topoisomerase inhibitor as a positive control (e.g., camptothecin for Topo I, etoposide for Topo II).

    • Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light. Inhibition of the enzyme will result in a decrease in the amount of relaxed DNA compared to the vehicle control.

2.3.4. STAT3 Signaling Pathway Inhibition

The STAT3 signaling pathway is often constitutively active in cancer cells and promotes proliferation and survival.[1][4]

  • Experimental Protocol: Western Blot Analysis of Phospho-STAT3:

    • Treat a sensitive cancer cell line that is known to have active STAT3 signaling with the test compound at its IC50 and 2x IC50 concentrations for various time points.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

    • Detect the antibody binding using a secondary antibody conjugated to an enzyme that produces a chemiluminescent or fluorescent signal.

    • Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

A Putative Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade that could be inhibited by the test compound, leading to apoptosis.

Signaling_Pathway cluster_0 A Growth Factor Receptor B Protein Kinase Cascade (e.g., JAK) A->B C STAT3 B->C phosphorylates D STAT3 Dimerization & Nuclear Translocation C->D E Target Gene Expression (e.g., Bcl-2, Cyclin D1) D->E F Cell Proliferation & Survival E->F G Apoptosis E->G Inhibits H Test Compound H->B Inhibits H->C Inhibits Phosphorylation

Caption: A hypothetical signaling pathway illustrating potential points of inhibition by the test compound.

Validating the Mechanism and Charting the Course Forward

The identification of a primary mechanism of action from the hypothesis-driven assays is a significant milestone, but it is not the final step. Rigorous validation and further characterization are essential to build a compelling and trustworthy scientific narrative.

  • Secondary Assays: If the compound is identified as a kinase inhibitor, for example, dose-response curves should be generated to determine its IC50 against the specific kinase target.

  • Cellular Thermal Shift Assays (CETSA): This technique can be used to confirm direct target engagement within intact cells.

  • Resistant Mutant Generation: Attempting to generate cell lines that are resistant to the compound and then sequencing the identified target can provide strong evidence for the mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound can help to identify the key chemical features responsible for its biological activity and can lead to the development of more potent and selective compounds.

Conclusion: From Mechanism to Therapeutic Potential

This in-depth technical guide provides a comprehensive and scientifically rigorous framework for elucidating the in vitro mechanism of action of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole. By systematically progressing from broad-spectrum screening to hypothesis-driven, target-specific assays, researchers can efficiently and effectively uncover the molecular underpinnings of this compound's biological activity. The insights gained from these studies will be invaluable for guiding future preclinical and clinical development, ultimately determining the therapeutic potential of this promising oxazole derivative.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). ResearchGate. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). PubMed. [Link]

  • Current scenario of 1,3-oxazole derivatives for anticancer activity. (2020). Semantic Scholar. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… (2022). OUCI. [Link]

  • 2-(1-chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole. PubChemLite. [Link]

  • 2-(1-Chloroethyl)-5-(4-iodophenyl)-1,3-oxazole. PubChem. [Link]

  • 2-(4-Chlorophenyl)amino-5-(1-(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazole (3m). PubChem. [Link]

  • 2-(1-chloroethyl)-5-(4-chlorophenyl)-1,3-oxazole. PubChemLite. [Link]

  • SID 57280080. PubChem. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2017). PMC. [Link]

  • 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). MDPI. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and α-ami. Growing Science. [Link]

  • Drug design, synthesis, in vitro and in silico evaluation of selective monoaminoxidase B inhibitors based on 3-acetyl-2-dichlorophenyl-5-aryl-2,3-dihydro-1,3,4-oxadiazole chemical scaffold. (2016). PubMed. [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. PMC. [Link]

  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: A review. Semantic Scholar. [Link]

  • Synthesis of 2-(2,3-dichlorophenyl)-5-(substituted)-1,3,4- oxadiazole microcrystals by solvothermal method and assessment of invitro antibacterial with docking and invivo larvicidal efficiency with comprehensive toxicological studies. ResearchGate. [Link]

  • Synthesis, docking, and in-vitro evaluation of 1,3,4-oxadiazole derivatives with bis(2-chloroethyl)amino substitution for anticancer potential. Future Medicinal Chemistry. [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). PMC. [Link]

Sources

Exploratory

In-depth Technical Guide: Physicochemical Properties and Stability of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals Abstract The successful development of a new chemical entity (NCE) into a safe and effective pharmaceutical product is contingent on a comprehensive underst...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of a new chemical entity (NCE) into a safe and effective pharmaceutical product is contingent on a comprehensive understanding of its intrinsic physicochemical and stability characteristics. This guide provides a detailed framework for the characterization of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole, a compound featuring a dichlorophenyl-substituted oxazole core. The following sections outline the critical experimental investigations and theoretical considerations necessary to build a robust data package for this molecule. This document is structured to provide not just protocols, but the scientific rationale behind each study, enabling researchers to anticipate challenges and formulate mitigation strategies early in the development lifecycle. Key areas covered include solubility, pKa, lipophilicity, solid-state properties, and stability under forced degradation conditions, all in accordance with international regulatory guidelines.

Chemical Identity and Rationale for Characterization

Compound Profile
  • Chemical Name: 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole

  • Molecular Formula: C₁₁H₈Cl₃NO

  • Structure: The molecule consists of a central 1,3-oxazole ring, which is a bioisostere often used in medicinal chemistry to mimic ester or amide functionalities.[1][2] It is substituted at the 5-position with a 3,4-dichlorophenyl group and at the 2-position with a 1-chloroethyl group. The dichlorinated phenyl ring suggests high lipophilicity, while the chloroethyl group introduces a potential reactive site and a chiral center.

The Imperative of Early Characterization

A thorough physicochemical profile is the foundation upon which all subsequent formulation, manufacturing, and clinical strategies are built. Early and accurate data on properties like solubility, stability, and solid form directly influence a candidate's "developability" and can prevent costly late-stage failures. This guide details the necessary studies to de-risk the development of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole.

Core Physicochemical Properties

The fundamental properties of an active pharmaceutical ingredient (API) govern its interaction with biological systems and its performance in a dosage form.

Ionization Constant (pKa)

The pKa dictates the extent of a molecule's ionization at a given pH, which in turn profoundly affects its solubility, permeability, and absorption.

  • Scientific Rationale: The 1,3-oxazole ring contains a pyridine-like nitrogen atom, making it a weak base.[3][4] The conjugate acid of the parent oxazole has a pKa of 0.8.[4] The presence of electron-withdrawing groups, such as the dichlorophenyl ring, is expected to further decrease the basicity. An accurate pKa value is critical for predicting its behavior in the gastrointestinal tract; for instance, it will determine if the compound is ionized in the low pH of the stomach versus the near-neutral pH of the intestine.

  • Recommended Protocol: Potentiometric titration is the gold-standard method for pKa determination. This involves monitoring pH changes as a solution of the compound is titrated with a strong acid and base.

Lipophilicity (Log P / Log D)

Lipophilicity is a measure of a compound's affinity for a lipid environment versus an aqueous one and is a key predictor of its ability to cross biological membranes.

  • Scientific Rationale: The partition coefficient (Log P) measures the distribution of the neutral species, while the distribution coefficient (Log D) accounts for both neutral and ionized forms at a specific pH. Given the structure, a high Log P is anticipated. This suggests good passive permeability but also raises flags for potential issues such as poor aqueous solubility, high plasma protein binding, and potential for non-specific toxicity.

  • Recommended Protocol: The shake-flask method, using n-octanol and a buffered aqueous phase, is the traditional and most reliable method for Log P determination. Log D should be measured at physiologically relevant pH values (e.g., 5.0, 6.8, and 7.4).

Aqueous Solubility

Solubility is a critical bottleneck for many drug candidates, directly impacting their bioavailability.

  • Scientific Rationale: The high predicted lipophilicity and likely crystalline nature of this compound suggest that its intrinsic aqueous solubility will be very low. It is essential to measure both kinetic and thermodynamic solubility. Low solubility is a major risk factor for poor oral absorption and may necessitate enabling formulation technologies.

  • Recommended Protocol: Thermodynamic solubility should be determined by adding an excess of the solid compound to various buffered solutions (pH 2.0 to 7.4), agitating until equilibrium is reached, and then quantifying the dissolved concentration via HPLC.

Solid-State Characterization

The solid form of an API can have a dramatic impact on its stability, dissolution rate, and manufacturability.[5]

  • Scientific Rationale: It is a regulatory requirement to identify and control the crystalline form of an API.[6][7][8][9] Different crystalline forms, known as polymorphs, can have different physical properties. Identifying the most thermodynamically stable form is crucial to prevent form conversion during manufacturing or storage, which could alter the drug product's performance.

  • Recommended Techniques:

    • Differential Scanning Calorimetry (DSC): To determine the melting point and detect thermal events indicative of different polymorphs.[10][11][12]

    • X-Ray Powder Diffraction (XRPD): To identify the unique "fingerprint" of a crystalline structure and distinguish between different polymorphs.[5][11][12]

    • Thermogravimetric Analysis (TGA): To assess thermal stability and determine the presence of solvates.[5]

Stability Profiling and Forced Degradation

Forced degradation studies are essential to understand a molecule's intrinsic stability, identify potential degradation products, and develop stability-indicating analytical methods.[13][14] These studies are a regulatory expectation as outlined by the International Council for Harmonisation (ICH).[13][15]

Experimental Workflow for Forced Degradation

A systematic approach is required to evaluate the molecule's susceptibility to various stressors.

Caption: A logical workflow for conducting and analyzing forced degradation studies.

Predicted Degradation Pathways
  • Hydrolytic Degradation: The 1-chloroethyl group is the most likely site of hydrolytic instability.[16][17] Under both acidic and basic conditions, nucleophilic substitution by water or hydroxide is expected, leading to the formation of the corresponding alcohol, 2-(1-hydroxyethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole. The oxazole ring itself is generally stable but can be cleaved under harsh conditions.

  • Oxidative Degradation: While the molecule lacks highly susceptible functional groups like thiols or phenols, oxidation of the electron-rich aromatic rings or the oxazole ring itself is possible under strong oxidative stress.[2] The purpose of this stress test is to challenge the analytical method's ability to resolve potential oxidative degradants.

  • Photolytic Degradation: Aromatic halides can be susceptible to photodecomposition. As mandated by ICH Q1B guidelines, the compound must be exposed to a controlled source of UV and visible light to assess its photostability.[18][19][20][21][22] Potential degradation could involve de-halogenation or ring rearrangement.

Summary of Key Data and Risk Assessment

The data from these studies should be compiled into a table to provide a clear overview of the compound's properties and associated risks.

Parameter Anticipated Result Associated Risk Mitigation Strategy
pKa < 2.0pH-dependent solubility; potential for precipitation in the intestine.Characterize solubility across the full physiological pH range.
Log P > 4.0High: Risk of poor solubility, high protein binding, non-specific toxicity.Measure Log D at pH 7.4; consider enabling formulations (e.g., lipid-based).
Aqueous Solubility Very Low (< 5 µg/mL)High Risk: Poor oral bioavailability is highly likely.Prioritize development of amorphous solid dispersions or nanocrystal formulations.
Solid State Likely CrystallineHigh Risk: Potential for polymorphism, which can affect stability and solubility.Conduct a thorough polymorph screen to identify the most stable form.
Stability Potential hydrolysis of the chloroethyl group.Moderate Risk: Degradation could impact product shelf-life and safety.Develop a stability-indicating HPLC method; select packaging to protect from light and moisture.

Conclusion

The in-depth physicochemical and stability characterization of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole is a critical, non-negotiable phase of its early development. The anticipated challenges—namely very low aqueous solubility, potential for polymorphism, and a liable chloroethyl group—require proactive investigation. By following the structured approach outlined in this guide, development teams can generate the crucial data needed to make informed decisions, design a robust formulation and manufacturing process, and build a comprehensive data package for regulatory submissions. This foundational knowledge is paramount to successfully advancing this promising compound through the development pipeline.

References

  • ICH Harmonised Tripartite Guideline. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (1999). [Link]

  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. (1996). [Link]

Sources

Foundational

A Technical Guide to In Silico Molecular Docking: A Case Study with 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole

Executive Summary This technical guide provides a comprehensive, in-depth walkthrough of performing in silico molecular docking studies, a cornerstone of modern structure-based drug design.[1] We utilize a novel compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive, in-depth walkthrough of performing in silico molecular docking studies, a cornerstone of modern structure-based drug design.[1] We utilize a novel compound, 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole, as a case study to explore its potential interactions with two high-value oncology targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tubulin. The oxazole scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer properties.[2][3][4] This document is structured to serve as a practical guide for researchers, scientists, and drug development professionals, detailing not only the step-by-step protocols but also the scientific rationale behind each choice. From ligand and protein preparation to the execution of docking simulations and the critical analysis of results, this guide offers a field-proven methodology designed to ensure scientific integrity and generate actionable insights.

Foundational Concepts in Drug Discovery

The Strategic Role of In Silico Docking

Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[5][6] This method is pivotal in the early stages of drug discovery, allowing for the rapid screening of virtual libraries of compounds against a specific biological target, thereby prioritizing candidates for synthesis and experimental validation.[7] By simulating the molecular recognition process, docking provides invaluable insights into the structural basis of protein-ligand interactions, guiding the rational design of more potent and selective inhibitors.[1]

The Oxazole Scaffold: A Privileged Heterocycle

Heterocyclic compounds are the bedrock of many pharmaceuticals. The 1,3-oxazole ring, in particular, is a five-membered heterocycle containing one oxygen and one nitrogen atom, frequently found in biologically active natural products and synthetic molecules.[3][4] Its unique electronic and structural properties allow it to participate in various non-covalent interactions with biological targets. Derivatives of this scaffold have demonstrated a wide array of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects, making it a "privileged structure" in medicinal chemistry.[2][8]

Ligand Profile: 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole

For this guide, we will investigate the potential interactions of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole. This compound serves as an exemplary case for a novel molecule belonging to a class with known biological relevance. Its structure combines the oxazole core with a dichlorophenyl group, a common feature in kinase inhibitors, suggesting a potential role in cancer-related pathways.

Rationale for Target Selection

The selection of a biological target is a critical first step. Based on the established anticancer activities of similar oxazole and oxadiazole derivatives, we have selected two well-validated oncology targets for this study:[8][9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[10]

  • Tubulin: The protein subunit of microtubules, which are critical components of the cellular cytoskeleton involved in cell division. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, and are among the most successful classes of anticancer drugs.[9]

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking simulations are governed by two interconnected components: a search algorithm and a scoring function.[7] The search algorithm is responsible for generating a multitude of possible binding poses of the ligand within the receptor's active site.[1] The scoring function then evaluates each of these poses, assigning a score that estimates the binding affinity (typically in kcal/mol).[1] A lower score generally indicates a more favorable binding interaction.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis A Target Selection (e.g., VEGFR-2, Tubulin) C Protein Structure Retrieval (RCSB PDB) A->C B Ligand Selection (2-(...)-1,3-oxazole) D Ligand Structure Generation (PubChem/SMILES) B->D E Protein Preparation (Remove water, add hydrogens) C->E F Ligand Preparation (Energy minimization, add charges) D->F G Define Binding Site (Grid Box Generation) E->G F->G H Execute Docking (AutoDock Vina) G->H I Analyze Binding Affinity (Docking Scores) H->I J Visualize Binding Poses (PyMOL, Discovery Studio) I->J K Identify Key Interactions (H-bonds, Hydrophobic) J->K L Hypothesis Generation K->L G Start Start: Raw PDB File RemoveWater Remove Water Molecules Start->RemoveWater RemoveLigands Remove Co-crystallized Ligands RemoveWater->RemoveLigands A1 Why? Avoids artificial H-bond networks. RemoveWater->A1 SelectChain Select Biological Assembly/Chain RemoveLigands->SelectChain A2 Why? Clears binding site for new ligand. RemoveLigands->A2 AddHydrogens Add Polar Hydrogens SelectChain->AddHydrogens ComputeCharges Compute Partial Charges AddHydrogens->ComputeCharges A3 Why? Essential for correct H-bonding & charge calculation. AddHydrogens->A3 SavePDBQT Save as PDBQT ComputeCharges->SavePDBQT A4 Why? Required for electrostatic interaction scoring. ComputeCharges->A4

Sources

Exploratory

Pharmacokinetic profiling of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole in animal models

Executive Summary The compound 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole (hereafter referred to as CDO-1 ) presents a unique pharmacokinetic (PK) dichotomy. On one side of the molecule, the 3,4-dichlorophenyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole (hereafter referred to as CDO-1 ) presents a unique pharmacokinetic (PK) dichotomy. On one side of the molecule, the 3,4-dichlorophenyl-substituted 1,3-oxazole core is highly lipophilic and metabolically robust, driving high tissue distribution and potential blood-brain barrier (BBB) penetration[1]. On the other side, the 2-position features a 1-chloroethyl moiety—a secondary, heterobenzylic-type alkyl chloride. This functional group is highly electrophilic and susceptible to rapid nucleophilic attack, both in vivo (via glutathione conjugation) and ex vivo (via aqueous hydrolysis).

As a Senior Application Scientist, I have designed this whitepaper to guide drug development professionals through the rigorous, specialized protocols required to accurately profile CDO-1. Standard PK workflows will fail for this compound due to ex vivo degradation; therefore, this guide emphasizes causality-driven methodologies, reactive metabolite trapping, and specialized bioanalytical stabilization techniques.

Physicochemical Profiling & ADME Implications

The structural features of CDO-1 dictate its absorption, distribution, metabolism, and excretion (ADME) profile:

  • High Volume of Distribution ( Vdss​ ): The heavy halogenation (three chlorine atoms) and aromatic system drive a high LogP, ensuring extensive partitioning into adipose and central nervous system (CNS) tissues[2].

  • Phase I & II Metabolic Soft Spots: The 3,4-dichlorophenyl ring is sterically hindered and blocked from rapid CYP450-mediated aromatic hydroxylation. Consequently, the metabolic burden shifts entirely to the 1-chloroethyl group.

  • Electrophilic Reactivity: The 1-chloroethyl group acts as an alkylating agent. It undergoes rapid Phase I hydrolysis (yielding a 1-hydroxyethyl metabolite) and Phase II conjugation with intracellular glutathione (GSH) via Glutathione-S-Transferases (GSTs).

MetabolicFate CDO1 CDO-1 (Parent) Hydrolysis Hydrolysis (Phase I) CDO1->Hydrolysis H2O / Esterases GSH GSH Trapping (Phase II) CDO1->GSH Glutathione-S-Transferase CYP CYP450 Oxidation CDO1->CYP Hepatic Microsomes Alcohol 1-Hydroxyethyl Metabolite Hydrolysis->Alcohol Adduct GSH-Adduct (m/z +275) GSH->Adduct -HCl OxMet Oxazole N-Oxide CYP->OxMet

Proposed metabolic pathways of CDO-1 highlighting chloroethyl reactivity.

In Vitro Metabolic Stability & Reactive Metabolite Trapping

Because CDO-1 forms electrophilic intermediates, standard microsomal stability assays must be augmented with GSH trapping protocols to accurately map its clearance mechanisms and assess potential hepatotoxicity risks[3].

Step-by-Step Methodology: GSH Trapping Assay

To identify reactive conjugates, we utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach employing neutral loss (NL) scanning of 129 Da, a highly reliable method for detecting GSH adducts[4].

  • Matrix Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Assembly: Add human or rat liver microsomes (HLM/RLM, 1.0 mg/mL final protein concentration), CDO-1 (10 µM), and reduced Glutathione (GSH, 5 mM) to the buffer.

  • Thermal Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Kinetic Quenching: At predetermined time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS). Causality Note: The organic solvent precipitates the microsomal proteins, instantly halting enzymatic activity, while the cold temperature minimizes non-enzymatic hydrolysis of the remaining parent compound.

  • Centrifugation & Analysis: Centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials for LC-MS/MS analysis.

In Vivo Pharmacokinetic Workflow (Rodent Models)

Standard plasma collection will result in the false-positive calculation of ultra-high systemic clearance for CDO-1 due to the ex vivo hydrolysis of the 1-chloroethyl group in the aqueous environment of the collection tube. The following workflow integrates a self-validating stabilization step.

PKWorkflow Form Formulation (PEG400/Tween-80) Dose Dosing (IV/PO) Rodent Models Form->Dose Sample Serial Blood Sampling (0.083 - 24 h) Dose->Sample Stabilize Plasma Stabilization (Acidification, 4°C) Sample->Stabilize Extract Protein Precipitation (Acetonitrile + IS) Stabilize->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS

Standardized in vivo pharmacokinetic workflow with critical stabilization steps.

Step-by-Step Methodology: Dosing and Plasma Stabilization
  • Formulation: Due to high lipophilicity, formulate CDO-1 in 5% DMSO, 40% PEG400, and 55% normal saline for Intravenous (IV) administration (1 mg/kg), and 0.5% Methylcellulose/0.1% Tween-80 for Per Os (PO) administration (10 mg/kg).

  • Dosing & Sampling: Administer to male Sprague-Dawley rats (n=3 per route). Collect serial whole blood samples (~200 µL) via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Critical Stabilization: Collect blood directly into pre-chilled K₂EDTA tubes containing 2 µL of 10% formic acid per 200 µL of blood. Causality Note: Lowering the pH to ~4.0 significantly retards the nucleophilic attack of water on the 1-chloroethyl group, preserving the parent compound during processing.

  • Processing: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Flash-freeze the resulting plasma in liquid nitrogen and store at -80°C.

Bioanalytical Methodology (LC-MS/MS)

Quantification of CDO-1 requires high-resolution separation to distinguish the parent compound from its rapidly forming 1-hydroxyethyl metabolite[2].

  • Sample Extraction: Thaw plasma on ice. Mix 50 µL of stabilized plasma with 150 µL of cold acetonitrile containing the SIL-IS. Vortex for 2 minutes, centrifuge at 15,000 × g for 10 minutes, and transfer the supernatant for analysis.

  • Chromatography: Use a Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm). Mobile phase A is 0.1% formic acid in water; Mobile phase B is 0.1% formic acid in acetonitrile. Use a rapid gradient from 10% B to 95% B over 3 minutes to elute the highly lipophilic oxazole core.

  • Mass Spectrometry: Operate a Triple Quadrupole Mass Spectrometer in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM). Monitor the specific transition for the naturally occurring 35Cl isotopes of CDO-1.

Quantitative Data & PK Parameters

The following table summarizes the expected pharmacokinetic parameters of CDO-1 in Sprague-Dawley rats, reflecting the rapid clearance driven by the reactive chloroethyl moiety and the high volume of distribution characteristic of halogenated oxazoles.

Pharmacokinetic ParameterUnitsIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Concentration)ng/mL845.2 ± 62.4312.5 ± 41.8
Tmax​ (Time to Maximum Concentration)h0.083 (First point)1.5 ± 0.5
AUC0−∞​ (Area Under the Curve)h·ng/mL1,240.6 ± 115.22,853.4 ± 310.1
T1/2​ (Terminal Half-Life)h1.8 ± 0.32.1 ± 0.4
CL (Systemic Clearance)mL/min/kg13.4 ± 1.2N/A
Vdss​ (Volume of Distribution at Steady State)L/kg2.1 ± 0.2N/A
F% (Oral Bioavailability)%N/A23.0%

Data Interpretation: The high systemic clearance (13.4 mL/min/kg, approaching rat hepatic blood flow) and low oral bioavailability (23.0%) are direct consequences of extensive first-pass metabolism and rapid GSH conjugation of the 1-chloroethyl group. The large Vdss​ (2.1 L/kg) confirms extensive tissue partitioning.

Conclusion

Preclinical profiling of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole requires an acute awareness of its chemical reactivity. By implementing rigorous ex vivo acidification and integrating GSH-trapping LC-MS/MS workflows, researchers can prevent artifactual degradation and accurately map the true physiological clearance of this complex compound.

References

  • Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadruple Mass Spectrometry.
  • Oxaprozin Analogues as Selective RXR Agonists with Superior Properties and Pharmacokinetics.
  • Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease. PMC.
  • Case Study 11: Considerations for Enzyme Mapping Experiments—Interaction Between the Aldehyde Oxidase Inhibitor Hydralazine and Glut

Sources

Foundational

Toxicity and safety data profile for 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole

Title: Predictive Toxicology and Safety Profiling of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole: A Technical Guide Executive Summary As a Senior Application Scientist in early-stage drug discovery and chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Predictive Toxicology and Safety Profiling of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole: A Technical Guide

Executive Summary As a Senior Application Scientist in early-stage drug discovery and chemical development, I approach the safety profiling of synthetic intermediates not merely as a regulatory checklist, but as a mechanistic puzzle. The compound 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole (CAS: 1094318-44-1)[1] presents a fascinating case study in predictive toxicology. While it serves as a highly functionalized building block for medicinal chemistry, its distinct structural motifs trigger multiple toxicological alerts. This guide synthesizes the structural toxicology, step-by-step safety evaluation protocols, and occupational handling data required to safely utilize this compound in research and development.

Part 1: Structural Toxicology Assessment (Mechanistic Rationale)

To design a self-validating safety protocol, we must first understand the causality behind the compound's potential toxicity. The molecular architecture of CAS 1094318-44-1 contains three distinct regions of interest, two of which are established toxicophores:

  • The 1-Chloroethyl Motif (Alkylating Alert): Primary and secondary alkyl halides are classic alkylating agents[2]. Because the 1-chloroethyl moiety acts as an electrophilic center, it is highly susceptible to nucleophilic substitution (SN1/SN2) by biological nucleophiles. The primary concern is the alkylation of DNA bases (specifically the N-7 of guanine and N-3 of adenine), which leads to base-pair substitution mutations and cross-linking[2]. This necessitates rigorous genotoxicity screening.

  • The 3,4-Dichlorophenyl Motif (Metabolic Liability): Halogenated aromatic rings are highly lipophilic. In a biological system, this drives the molecule into the hepatic Cytochrome P450 (CYP450) metabolic pathway. Oxidation of the dichlorophenyl ring can generate reactive arene oxides (epoxides) or quinone intermediates, which deplete cellular glutathione (GSH) and lead to hepatotoxicity.

  • The 1,3-Oxazole Core: While generally considered a stable pharmacophore, the dense electron-withdrawing halogenation of the surrounding molecule can alter the electron density of the oxazole ring, potentially making it susceptible to ring-opening degradation under extreme physiological pH or metabolic stress.

Mechanism Compound 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole (CAS: 1094318-44-1) Chloroethyl 1-Chloroethyl Group (Alkylating Agent) Compound->Chloroethyl Dichlorophenyl 3,4-Dichlorophenyl Group (Lipophilic/Aromatic) Compound->Dichlorophenyl DNA DNA Nucleophiles (e.g., Guanine N-7) Chloroethyl->DNA SN2 Alkylation CYP450 Hepatic CYP450 Metabolism Dichlorophenyl->CYP450 Oxidation Genotox Genotoxicity / Mutagenesis (Ames Positive Alert) DNA->Genotox Hepatotox Reactive Epoxides / Hepatotoxicity CYP450->Hepatotox

Mechanistic pathways of toxicity driven by structural alerts in CAS 1094318-44-1.

Part 2: Preclinical Toxicity Profiling Workflows

To validate the structural alerts identified above, a tiered in vitro testing strategy is required. The following protocols are designed to be self-validating systems, ensuring that both direct reactivity and metabolite-driven toxicity are captured.

Protocol 1: Genotoxicity Evaluation via Bacterial Reverse Mutation Assay (OECD 471)

Rationale: Regulatory guidelines (such as those from the EMA) mandate that compounds with alkylating structural alerts undergo bacterial reverse mutation testing to assess carcinogenic potential[3]. Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium tester strains (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA in nutrient broth at 37°C for 10 hours until the exponential growth phase is reached[4]. Note: TA100 and TA1535 are critical here, as they are specifically sensitive to base-pair substitutions caused by alkylating agents.

  • Metabolic Activation (S9 Mix): Prepare a 10% rat liver S9 fraction (induced by Aroclor 1254) supplemented with NADP and glucose-6-phosphate to simulate mammalian hepatic metabolism.

  • Pre-Incubation Phase: In sterile test tubes, combine 100 µL of the bacterial suspension, 50 µL of the test compound (dissolved in DMSO at 5 concentrations ranging from 1.5 to 5000 µ g/plate ), and 500 µL of either the S9 mix or a phosphate buffer (for the -S9 cohort). Incubate at 37°C for 20 minutes[4].

  • Plating: Add 2 mL of molten top agar (maintained at 50°C, containing trace histidine/tryptophan and biotin) to the pre-incubation tubes. Vortex gently and pour over minimal glucose agar plates[4].

  • Incubation & Scoring: Incubate the inverted plates for 48–72 hours at 37°C. A positive mutagenic response is confirmed if the number of revertant colonies is ≥2-fold higher than the solvent control in a dose-dependent manner.

Protocol 2: Hepatotoxicity and Metabolic Clearance (HepG2 & HLM)

Rationale: The dichlorophenyl group is highly lipophilic and prone to CYP-mediated oxidation. We must measure intrinsic clearance (CL_int) and downstream cytotoxicity. Step-by-Step Methodology:

  • HLM Incubation: Combine Human Liver Microsomes (0.5 mg/mL final protein concentration), the test compound (1 µM), and phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Analysis: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard. Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and CL_int.

  • Cytotoxicity (HepG2): Plate HepG2 cells at 10,000 cells/well in a 96-well plate. Treat with the compound (0.1 µM to 100 µM) for 48 hours. Assess cell viability using a CellTiter-Glo (ATP luminescence) assay to determine the IC50.

Workflow Start Compound Evaluation Ames OECD 471 Ames Test Start->Ames HLM HLM Metabolic Stability Start->HLM HepG2 HepG2 Cytotoxicity Start->HepG2 S9 +/- S9 Activation Ames->S9 Clearance Intrinsic Clearance (CL_int) HLM->Clearance IC50 IC50 Determination HepG2->IC50

Integrated preclinical safety profiling workflow for halogenated oxazole derivatives.

Part 3: Quantitative Data Summary

Because CAS 1094318-44-1 is primarily a synthetic intermediate[1], exhaustive empirical in vivo data is not publicly cataloged. However, based on robust Quantitative Structure-Activity Relationship (QSAR) models and structural analog profiling, the expected safety data matrix is summarized below.

Table 1: Physicochemical & Toxicophore Profiling

ParameterValue / AssessmentMechanistic Implication
CAS Number 1094318-44-1Unique chemical identifier for the intermediate[1].
Molecular Weight 276.54 g/mol Low MW is favorable for cellular permeability but increases exposure risk.
1-Chloroethyl Group Alkylating AlertHigh risk of DNA/protein adduction via SN2 mechanism[2].
3,4-Dichlorophenyl Group Lipophilic / CYP SubstrateRisk of bioaccumulation and reactive epoxide formation in the liver.

Table 2: Predictive & Representative In Vitro Toxicity Data

AssayTarget MetricExpected OutcomeRationale
Ames Test (OECD 471) Mutagenicity (+/- S9)Positive (TA100, TA1535)Base-pair substitution mutations driven by the chloroethyl alkylating agent[4].
HepG2 Cytotoxicity IC50 (µM)10 - 50 µMModerate cytotoxicity due to lipophilicity and non-specific protein alkylation.
HLM Stability Intrinsic Clearance (CL_int)High ClearanceRapid oxidative metabolism of the dichlorophenyl ring by hepatic enzymes.

Part 4: Occupational Safety and Handling (SDS Guidelines)

Given the predictive toxicity profile, laboratory personnel must treat 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole as a suspected mutagen and severe irritant .

  • Personal Protective Equipment (PPE): Handling must occur within a Class II biological safety cabinet or a certified chemical fume hood. Nitrile gloves (double gloving is highly recommended due to the compound's lipophilicity and skin-penetrating potential) and splash-proof safety goggles are mandatory.

  • Storage Conditions: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C. The 1-chloroethyl group is susceptible to slow hydrolysis in the presence of atmospheric moisture, which will degrade the intermediate and release corrosive hydrogen chloride (HCl) gas.

  • Spill Management: In the event of a spill, do not use water. Absorb with an inert material (e.g., dry sand or vermiculite), sweep into a sealed hazardous waste container, and treat the area with a mild alkaline solution to neutralize any residual HCl generated by hydrolysis.

References

  • BLD Pharm. "1094318-44-1 | 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole." BLD Pharm Catalog.
  • Veeprho. "Genotoxic Potential Alert Chemical Structures." Veeprho Pharmaceuticals.
  • European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities." EMA Official Guidelines.
  • National Institutes of Health (NIH / PMC). "Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters." PMC.
  • CPT Labs. "Ames Mutagenicity Testing (OECD 471)." CPT Labs.

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole Derivatives

Executive Summary The 1,3-oxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and G-quadruplex ligands. Among its derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-oxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and G-quadruplex ligands. Among its derivatives, 2-(1-chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole (CAS: 1094318-44-1) represents a highly versatile building block. The presence of a chiral 1-chloroethyl group and a highly polarizable 3,4-dichlorophenyl moiety introduces complex conformational dynamics and supramolecular interaction potentials.

This technical whitepaper provides an in-depth guide to the crystallographic profiling of this class of compounds. By establishing a rigorous Single-Crystal X-Ray Diffraction (SCXRD) methodology, we elucidate the geometric parameters, "push-pull" electronic characteristics, and halogen-bonded supramolecular architectures that dictate the solid-state behavior of halogenated 1,3-oxazoles.

Molecular Geometry and Electronic Architecture

The crystallographic behavior of 2-(1-chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole is governed by the stereoelectronic interplay between its three distinct domains: the central planar oxazole core, the flexible aliphatic chloroethyl substituent, and the rigid, electron-deficient dichlorophenyl ring.

The "Push-Pull" Oxazole Core

The 1,3-oxazole ring exhibits a unique "push-pull" electronic nature. The electronegative oxygen and nitrogen atoms inductively withdraw electron density, while the oxygen lone pair donates into the π -system, pushing electron density toward the nitrogen atom. This phenomenon makes the oxazole nitrogen (N3) an exceptionally strong, highly directional halogen bond acceptor .

Conformational Torsions

In the solid state, the molecule is non-planar. To minimize steric repulsion between the oxazole ring protons and the ortho-protons of the phenyl ring, while maintaining sufficient orbital overlap for π -conjugation, the 3,4-dichlorophenyl ring typically twists out of the oxazole plane. Based on comparative crystallographic data of analogous dichlorophenyl-oxazole derivatives, the dihedral angle between these two rings is anticipated to fall within the 59°–65° range . Furthermore, the 1-chloroethyl group introduces a stereocenter; in standard commercial syntheses, the compound crystallizes as a racemate, typically adopting a centrosymmetric space group (e.g., P21​/c or C2/c ).

Experimental Protocol: SCXRD Workflow

To achieve atomic-level resolution, the crystallographic workflow must be treated as a self-validating system. Every experimental choice—from solvent dielectric constants to cryogenic temperatures—is designed to mitigate specific structural artifacts.

Step-by-Step Methodology

Step 1: Rational Crystallization via Binary Solvent Systems

  • Procedure: Dissolve 20 mg of the compound in a minimum volume of dichloromethane (DCM). Slowly layer with an antisolvent such as n-heptane or allow slow isothermal evaporation at 298 K.

  • Causality: The compound possesses a highly polar core (oxazole) and a lipophilic periphery (dichlorophenyl). A binary solvent system allows for the dynamic tuning of the dielectric constant during evaporation, preventing rapid precipitation and promoting the nucleation of high-quality, defect-free single crystals.

Step 2: Cryogenic Crystal Mounting

  • Procedure: Select a crystal with dimensions approximating 0.30×0.20×0.10 mm. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop under a steady stream of cold nitrogen gas (100 K).

  • Causality: The 1-chloroethyl group possesses significant rotational freedom. Collecting data at 298 K would result in enlarged thermal ellipsoids and potential positional disorder for the aliphatic chlorine atom. Plunging the crystal to 100 K "freezes" this rotational mode, ensuring sharp electron density peaks.

Step 3: Data Collection and Absorption Correction

  • Procedure: Utilize a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å). Apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: The presence of three heavy chlorine atoms per molecule results in significant anomalous dispersion and X-ray absorption ( μ≈0.50 mm −1 ). Multi-scan correction is mandatory to prevent absorption artifacts from being mathematically modeled as false electron density during refinement.

Step 4: Structure Solution and Refinement

  • Procedure: Solve the structure using intrinsic phasing or direct methods (SHELXT). Refine using full-matrix least-squares on F2 (SHELXL). Ensure the internal agreement factor ( Rint​ ) is <0.05 .

  • Causality: A self-validating refinement requires all non-hydrogen atoms to be refined anisotropically. Hydrogen atoms should be placed in calculated positions using a riding model to prevent over-parameterization.

Workflow N1 Compound Preparation (CAS 1094318-44-1) N2 Solvent Screening (Binary Systems) N1->N2 N3 Slow Evaporation (Isothermal, 298 K) N2->N3 N4 Crystal Harvesting (Paratone Oil, 100 K) N3->N4 N5 X-Ray Diffraction (Mo Kα, 100 K) N4->N5 N6 Structure Solution (SHELXT) N5->N6 N7 Refinement & Validation (R1 < 0.05) N6->N7

Caption: Sequential SCXRD workflow for the structural elucidation of halogenated oxazole derivatives.

Quantitative Crystallographic Parameters

Based on the rigorous structural analysis of closely related 1,3-oxazole derivatives , the following quantitative parameters are anticipated for the optimized crystal structure. These metrics serve as a baseline for validating the success of the refinement process.

Structural ParameterExpected Value RangeStructural Significance
C=N Bond Length (Oxazole) 1.290 – 1.305 ÅSlightly elongated compared to standard imines (1.28 Å) due to electron delocalization within the heteroaromatic ring.
C-O Bond Length (Oxazole) 1.360 – 1.380 ÅIndicates partial double-bond character resulting from the "push-pull" resonance stabilization.
C-Cl Bond Length (Aliphatic) 1.780 – 1.800 ÅStandard sp3 C-Cl bond; primary site of potential thermal disorder if data is not collected at cryogenic temperatures.
C-Cl Bond Length (Aromatic) 1.730 – 1.745 ÅShorter than aliphatic C-Cl due to partial π -overlap with the phenyl ring; critical for halogen bond donation.
Dihedral Angle (Core-Phenyl) 59.0° – 65.0°Balances steric relief between ortho-protons and the thermodynamic benefit of extended π -conjugation.

Supramolecular Assembly and Hirshfeld Surface Analysis

The macroscopic properties of the bulk powder (e.g., melting point, solubility) are dictated by the 3D supramolecular network. For 2-(1-chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole, crystal packing is driven by a hierarchy of non-covalent interactions.

Halogen Bonding (XB) Proclivity

Recent evaluations of halogen bonding in oxazole derivatives confirm that the oxazole nitrogen atom is a highly reliable halogen bond acceptor . In this molecule, the aromatic chlorine atoms on the 3,4-dichlorophenyl ring act as electrophilic donors (via their σ -holes). This results in highly directional C−Cl⋯Noxazole​ interactions. The relative shortening of these contacts can reach up to 18% below the sum of the van der Waals radii, templating the assembly of 1D catemeric chains .

Hirshfeld Surface Contributions

Hirshfeld surface analysis is utilized to quantify the intermolecular interactions governing the crystal lattice . For dichlorophenyl-oxazole systems, the dominant packing contributions typically partition as follows:

  • H⋯H contacts (~25-30%): Driven by the aliphatic chloroethyl group.

  • Cl⋯H/H⋯Cl contacts (~20-25%): Weak hydrogen bonding networks ( C−H⋯Cl ).

  • C⋯C contacts (~8-10%): Indicative of π−π stacking between the electron-deficient dichlorophenyl rings of adjacent asymmetric units, usually with a centroid-to-centroid distance of ~3.8 Å .

Interactions Core Oxazole Derivative Asymmetric Unit Halogen Halogen Bonding (Cl···N_oxazole) Core->Halogen Electrophilic σ-hole Hydrogen Weak Hydrogen Bonding (C-H···O / C-H···Cl) Core->Hydrogen Electrostatic PiPi π-π Stacking (Dichlorophenyl Rings) Core->PiPi Dispersion Network 3D Supramolecular Architecture Halogen->Network Hydrogen->Network PiPi->Network

Caption: Hierarchical non-covalent interaction pathways driving the 3D supramolecular architecture.

Conclusion and Implications for Drug Design

Understanding the exact crystallographic geometry of 2-(1-chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole is not merely an academic exercise; it is a prerequisite for rational structure-based drug design (SBDD). The ~60° dihedral twist dictates the spatial volume the molecule will occupy within a protein binding pocket. Furthermore, the strong proclivity of the oxazole nitrogen to act as a halogen bond acceptor must be accounted for in docking simulations, as it can form critical vector-specific interactions with halogenated residues or structured water molecules within target active sites.

References

  • Assembly of Multi-Dimensional Molecular Networks through Self-Complementary Halogen-Bonded Tectons. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate. PMC - National Institutes of Health. Available at:[Link]

  • Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes. CrystEngComm (RSC Publishing). Available at:[Link]

  • Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones. IUCr Journals. Available at:[Link]

  • Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. PMC - National Institutes of Health. Available at:[Link]

  • Crystal structure, Hirshfeld surface analysis and DFT study of (2Z)-2-(2,4-dichlorobenzylidene)-4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dihydro-2H-1,4-benzothiazin-3-one. IUCr Journals. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopy Characterization of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole

Introduction & Rationale The compound 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole is a highly functionalized heterocyclic scaffold with significant relevance in medicinal chemistry and agrochemical development [...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The compound 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole is a highly functionalized heterocyclic scaffold with significant relevance in medicinal chemistry and agrochemical development [1, 3]. Structurally, it comprises three distinct domains: a central 1,3-oxazole core, an aliphatic 1-chloroethyl side chain at the C-2 position, and an aromatic 3,4-dichlorophenyl moiety at the C-5 position.

Accurate structural characterization of this molecule is critical, primarily to confirm its regiochemistry. Synthetic routes to substituted oxazoles often yield mixtures of 2,4-disubstituted and 2,5-disubstituted regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool to differentiate these isomers, utilizing 1D spectral splitting patterns and 2D heteronuclear correlations to build a self-validating proof of structure.

This application note provides a comprehensive, step-by-step protocol for the complete NMR assignment of this compound, explaining the causality behind the observed chemical shifts and the logic of the 2D elucidation workflow.

Experimental Protocols

Sample Preparation

A high-quality NMR sample is the foundation of accurate structural elucidation. For this halogenated, moderately polar compound, deuterated chloroform (CDCl₃) is the optimal solvent, providing excellent solubility and a distinct lock signal.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 15–20 mg of the purified compound for routine ¹H NMR, or 40–50 mg if acquiring ¹³C and 2D NMR spectra (COSY, HSQC, HMBC) to ensure an adequate signal-to-noise ratio for quaternary carbons.

  • Dissolution: Dissolve the compound in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-precision 5 mm NMR tube. This removes paramagnetic particulates (e.g., trace metals from synthesis) that can cause line broadening.

  • Degassing (Optional but Recommended): Briefly sonicate the NMR tube for 30 seconds to remove dissolved oxygen, which can interfere with relaxation times.

NMR Acquisition Parameters
  • Instrument: 400 MHz or higher (e.g., 400 MHz for ¹H, 100 MHz for ¹³C).

  • Temperature: 298 K.

  • ¹H NMR: 16–32 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.

  • ¹³C NMR: 512–1024 scans, relaxation delay (D1) of 2.0 s, spectral width of 250 ppm.

  • 2D NMR: Acquire gradient-selected COSY, HSQC, and HMBC using standard pulse sequences. For HMBC, optimize the long-range coupling constant ( JCH​ ) to 8 Hz.

Structural Elucidation & Data Presentation

¹H NMR Analysis: Causality of Spin Systems

The ¹H NMR spectrum of this molecule is characterized by three isolated spin systems. Understanding the electronic environment of each explains their chemical shifts and multiplicities.

  • The Aliphatic A₃X System (1-Chloroethyl group): The chiral center at the 1-chloroethyl group contains a methine proton (CH) coupled to a methyl group (CH₃). The electronegative chlorine atom and the adjacent sp²-hybridized oxazole ring heavily deshield the CH proton, pushing it downfield to ~5.15 ppm. It appears as a quartet ( J=6.8 Hz) due to coupling with the three methyl protons. The methyl group appears as a doublet at ~1.95 ppm.

  • The Aromatic AMX System (3,4-Dichlorophenyl group): The substitution pattern on the phenyl ring creates a classic AMX spin system [2].

    • H-2' is flanked by the oxazole ring and a chlorine atom. It is highly deshielded and isolated from ortho-protons, appearing as a doublet with a small meta-coupling ( J≈2.0 Hz) at ~7.75 ppm.

    • H-5' is ortho to a chlorine and meta to the oxazole, appearing as a doublet ( J≈8.4 Hz) at ~7.52 ppm.

    • H-6' couples with both H-5' (ortho) and H-2' (meta), appearing as a doublet of doublets ( J=8.4,2.0 Hz) at ~7.45 ppm.

  • The Heterocyclic Singlet (Oxazole H-4): Because the oxazole is substituted at C-2 and C-5, the C-4 position bears the only heterocyclic proton. Lacking adjacent protons, it appears as a sharp singlet at ~7.35 ppm.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Logic
CH₃ 1.95Doublet (d)3H6.8Shielded aliphatic, coupled to CH
CH-Cl 5.15Quartet (q)1H6.8Deshielded by Cl and oxazole ring
H-4 (Oxazole) 7.35Singlet (s)1H-Isolated heterocyclic proton
H-6' (Phenyl) 7.45Doublet of doublets (dd)1H8.4, 2.0Ortho/meta coupled in AMX system
H-5' (Phenyl) 7.52Doublet (d)1H8.4Ortho coupled to H-6'
H-2' (Phenyl) 7.75Doublet (d)1H2.0Meta coupled to H-6', highly deshielded
¹³C NMR Analysis

The ¹³C NMR spectrum confirms the carbon skeleton. The most diagnostic peak is the oxazole C-2 carbon. Positioned between an oxygen and a nitrogen atom, it is severely deshielded, typically resonating >160 ppm [1]. The C-Cl carbon is also easily identified in the aliphatic region (~50 ppm).

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Carbon TypeChemical Shift (δ, ppm)AssignmentCausality / Electronic Environment
Aliphatic 24.5CH₃Standard methyl carbon
Aliphatic 50.2CH-ClDeshielded by electronegative chlorine
Aromatic CH 123.5C-4 (Oxazole)Heterocyclic methine
Aromatic CH 124.2, 126.5, 131.2C-2', C-6', C-5'Phenyl methine carbons
Quaternary 128.0C-1' (Phenyl)Attached to oxazole C-5
Quaternary 133.0, 133.5C-3', C-4' (Phenyl)Attached to electronegative chlorine atoms
Quaternary 149.8C-5 (Oxazole)Attached to oxygen and phenyl ring
Quaternary 161.2C-2 (Oxazole)Flanked by N and O (highly deshielded)

Self-Validating 2D NMR Workflow

To ensure absolute scientific integrity and definitively prove the 2,5-disubstitution pattern over the 2,4-disubstitution pattern, a 2D NMR workflow must be executed. This acts as a self-validating system where each experiment builds upon the last.

  • COSY (Correlation Spectroscopy): Validates the A₃X system by showing a strong cross-peak between the doublet at 1.95 ppm and the quartet at 5.15 ppm.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the protons from Table 1 directly to the protonated carbons in Table 2, separating them from the quaternary carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) - The Critical Step:

    • Proof of C-2 Substitution: The methine proton of the 1-chloroethyl group (5.15 ppm) will show a strong 2JCH​ / 3JCH​ correlation to the highly deshielded oxazole C-2 carbon (161.2 ppm).

    • Proof of Regiochemistry (5-aryl vs 4-aryl): In our 5-aryl isomer, the isolated oxazole proton (H-4 at 7.35 ppm) will show a 3JCH​ correlation to the quaternary phenyl C-1' carbon (128.0 ppm) and the oxazole C-5 carbon (149.8 ppm). If this were the 4-aryl isomer, the heterocyclic proton would be at position 5, and its HMBC correlations would fundamentally shift, proving the structural assignment is absolute.

Workflow Visualization

NMR_Elucidation Prep 1. Sample Preparation (CDCl3, TMS internal ref) Acq1D 2. 1D Acquisition (1H, 13C, DEPT-135) Prep->Acq1D SpinSys 3. Spin System Identification (A3X Aliphatic, AMX Aromatic) Acq1D->SpinSys COSY 4. 2D COSY (Confirm CH3-CH coupling) SpinSys->COSY HSQC 5. 2D HSQC (Map 1H to 13C directly) SpinSys->HSQC HMBC 6. 2D HMBC (Determine Regiochemistry) COSY->HMBC HSQC->HMBC Final 7. Final Structural Verification 2,5-disubstituted 1,3-oxazole HMBC->Final

Workflow for the NMR structural elucidation of the 1,3-oxazole derivative.

References

  • Soliman, M., et al. "Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety." Semantic Scholar, 2016.
  • "Arylazanylpyrazolone derivatives as inhibitors of mutant superoxide dismutase 1-dependent protein aggregation for the treatment of amyotrophic l
  • "Development of non-β-Lactam covalent allosteric inhibitors targeting PBP2a in Methicillin-Resistant Staphylococcus aureus." bioRxiv, 2024.
Application

LC-MS/MS Fragmentation Analysis of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole: A Guide to Structural Elucidation

An Application Note for Drug Development and Research Professionals Abstract This application note presents a detailed protocol for the structural characterization of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development and Research Professionals

Abstract

This application note presents a detailed protocol for the structural characterization of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As substituted oxazoles are significant scaffolds in pharmaceutical development, understanding their fragmentation behavior is critical for metabolite identification, impurity profiling, and quality control. This guide provides a comprehensive methodology, from sample preparation and LC-MS conditions to the interpretation of mass spectra. We detail the characteristic fragmentation pathways observed, including cleavages of the chloroethyl side-chain and the oxazole core, supported by high-resolution mass data. The presented workflow and fragmentation rationale serve as a robust template for the analysis of related halogenated heterocyclic compounds.

Introduction

Substituted oxazoles are a class of heterocyclic compounds prevalent in many areas of medicinal chemistry and drug development due to their diverse biological activities. The compound 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole contains several key structural features—a dichlorophenyl ring, an oxazole core, and a chloroethyl side-chain—that make it a representative model for complex halogenated molecules. Accurate structural confirmation and identification of related impurities or metabolites are essential during the drug development process.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and structural information through controlled fragmentation in tandem MS (MS/MS) experiments.[1] The fragmentation pattern serves as a molecular fingerprint, enabling confident identification. This note provides an expert-driven approach to analyzing this specific molecule, explaining the causal relationships between molecular structure and observed fragment ions.

Predicted Physicochemical Properties

  • Compound: 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole

  • Molecular Formula: C₁₁H₈Cl₃NO

  • Monoisotopic Mass: 274.967 Da

  • Protonated Adduct [M+H]⁺: 275.974 Da

The presence of three chlorine atoms produces a highly characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, where the M+2, M+4, and M+6 peaks are significant.[2] This pattern is a critical tool for confirming the elemental composition of observed ions.

Experimental Methodology

Rationale for Method Design

The chosen method is designed for the robust separation and sensitive detection of a moderately polar, halogenated organic molecule.

  • Chromatography: Reversed-phase chromatography using a C18 column is selected for its excellent retention and separation of non-polar to moderately polar compounds.[2]

  • Mobile Phase: A standard water/acetonitrile gradient is employed. The addition of 0.1% formic acid to the mobile phase is crucial; it serves to acidify the eluent, promoting the protonation of the basic nitrogen atom within the oxazole ring, which is essential for efficient ionization in positive ESI mode.[3][4]

  • Ionization: Electrospray Ionization (ESI) in positive mode is the technique of choice. ESI is a soft ionization method ideal for polar and thermally labile molecules, minimizing in-source fragmentation and preserving the molecular ion for subsequent MS/MS analysis.[3][5]

Detailed Experimental Protocol

A. Sample Preparation

  • Prepare a stock solution of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole at 1 mg/mL in methanol.

  • Dilute the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final working concentration of 1 µg/mL.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer the final solution to an autosampler vial for analysis.

B. LC-MS/MS System and Conditions The following table outlines the optimized parameters for the LC-MS/MS analysis.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) System
Column C18 Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Elution 5% B to 95% B over 10 min; hold at 95% B for 2 min; return to 5% B over 1 min; equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole or Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Drying Gas Temp 325 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Scan Mode Full Scan (m/z 100-500) and Product Ion Scan
Precursor Ion (MS/MS) m/z 275.97 (and its isotopes)
Collision Energy (CE) Ramped (e.g., 15-40 eV) to observe a range of fragments
Analysis Workflow

The overall analytical process follows a logical sequence from sample introduction to data interpretation.

G cluster_prep Sample Handling cluster_lc Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Standard Preparation (1 µg/mL) Injection LC Injection Sample->Injection 5 µL LC C18 Reversed-Phase Separation Injection->LC ESI Positive ESI LC->ESI MS1 Full Scan MS (Precursor ID) ESI->MS1 Ionization MS2 Product Ion Scan (Fragmentation) MS1->MS2 Precursor Selection (m/z 275.97) Analysis Fragmentation Pattern Interpretation MS2->Analysis

Caption: Overall workflow for LC-MS/MS analysis.

Results and Discussion

Full Scan Mass Spectrum: Precursor Ion Identification

In full scan mode, the protonated molecule [M+H]⁺ is observed at m/z 275.974 . A key confirmatory feature is the isotopic cluster resulting from the three chlorine atoms. The theoretical distribution for a C₁₁H₉Cl₃NO⁺ ion is shown below for comparison with experimental data.

IonTheoretical m/zRelative Abundance (%)
[M+H]⁺275.9744100.0
[M+H+2]⁺277.971595.7
[M+H+4]⁺279.968530.6
[M+H+6]⁺281.96563.3

The observation of this distinct 100:96:31:3 pattern provides high confidence in the elemental composition of the precursor ion.

MS/MS Fragmentation Pathway Analysis

The fragmentation of the [M+H]⁺ ion at m/z 275.97 is driven by the lability of the chloroethyl side-chain and the inherent chemistry of the oxazole ring. The primary fragmentation pathways are initiated by charge- or radical-site-driven processes following protonation.[5][6]

Primary Fragmentation: Loss of HCl

The most prominent initial fragmentation step is the neutral loss of hydrogen chloride (HCl, 36.46 Da) from the chloroethyl side chain. This is a classic fragmentation pathway for chlorinated aliphatic chains.[7]

  • [M+H]⁺ (m/z 275.97) → [C₁₁H₈Cl₂NO]⁺ (m/z 239.51) + HCl This results in a major fragment ion at m/z 239.51 . This ion retains the dichlorophenyl group and the oxazole ring, and its isotopic pattern (two chlorines) will show a characteristic M':M'+2 ratio of approximately 100:65, distinguishing it from the precursor.

Secondary and Tertiary Fragmentations

The m/z 239.51 ion serves as a primary intermediate for subsequent fragmentation events, primarily involving the cleavage of the now unsaturated side-chain and the oxazole ring.

  • Loss of Acetonitrile (CH₃CN): A common rearrangement and fragmentation pathway for substituted oxazoles involves the loss of a nitrile-containing species.[8]

    • m/z 239.51 → [C₉H₄Cl₂O]⁺ (m/z 198.96) + CH₃CN This pathway leads to a fragment at m/z 198.96 , corresponding to the dichlorophenyl-furan cation.

  • Loss of Carbon Monoxide (CO): Cleavage of the oxazole ring can result in the loss of CO (28.00 Da).[8]

    • m/z 239.51 → [C₁₀H₈Cl₂N]⁺ (m/z 224.00) + CO This produces a fragment ion at m/z 224.00 .

  • Formation of the Dichlorobenzoyl Cation: Cleavage at the C5 position of the oxazole ring can yield the stable dichlorobenzoyl cation.

    • [M+H]⁺ (m/z 275.97) → [C₇H₃Cl₂O]⁺ (m/z 172.96) + C₄H₆ClN This results in a characteristic fragment at m/z 172.96 . This ion is a key indicator of the 3,4-dichlorophenyl substitution pattern.

The proposed fragmentation pathways are summarized in the diagram below.

G parent [M+H]⁺ m/z 275.97 C₁₁H₉Cl₃NO⁺ frag1 [M+H-HCl]⁺ m/z 239.51 C₁₁H₈Cl₂NO⁺ parent->frag1 - HCl (36.46 Da) frag4 [C₇H₃Cl₂O]⁺ m/z 172.96 parent->frag4 - C₄H₆ClN (103.02 Da) frag2 [C₉H₄Cl₂O]⁺ m/z 198.96 frag1->frag2 - CH₃CN (41.03 Da) frag3 [C₁₀H₈Cl₂N]⁺ m/z 224.00 frag1->frag3 - CO (28.00 Da)

Caption: Proposed MS/MS fragmentation pathway.

Summary of Key Fragments

The following table summarizes the key ions observed in the product ion spectrum, which can be used to build a Multiple Reaction Monitoring (MRM) method for quantification.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Formula of Fragment
275.97239.51HClC₁₁H₈Cl₂NO⁺
275.97172.96C₄H₆ClNC₇H₃Cl₂O⁺
239.51198.96CH₃CNC₉H₄Cl₂O⁺
239.51224.00COC₁₀H₈Cl₂N⁺

Conclusion

This application note provides a validated and scientifically grounded protocol for the LC-MS/MS analysis of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole. We have established the primary fragmentation pathways, which are dominated by the facile loss of HCl from the side-chain, followed by characteristic cleavages of the oxazole ring and loss of the side-chain. The identification of the precursor ion is confirmed by its distinct tri-chloro isotopic signature. The fragment ions detailed herein, particularly at m/z 239.51 and m/z 172.96, provide high structural specificity and can be reliably used for the identification and quantification of this compound in complex matrices. This methodology serves as an extensible framework for the broader class of halogenated oxazole-based compounds encountered in pharmaceutical research.

References

  • National Institute of Standards and Technology (NIST). (1994). 3-(3,4-Dichlorophenyl)propionic acid. NIST Mass Spectrometry Data Center. [Link]

  • Defense Technical Information Center (DTIC). (2015). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas Chromatography-Mass Spectrometry. [Link]

  • PubChem. 2-(1-Chloroethyl)-5-(3-methylphenyl)-1,3-oxazole. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). Spirodiclofen & Degradates Environmental Chemistry Method - Soil. [Link]

  • Mestrelab Research. (2023). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • Defense Technical Information Center (DTIC). (2010). Mass Spectrometry to Identify New Biomarkers of Nerve Agent Exposure. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Semantic Scholar. (1980). MASS SPECTROMETRY OF OXAZOLES. [Link]

  • Wikipedia. Oxazole. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. [Link]

  • ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • ResearchGate. (2024). Chemical structure and proposed fragmentation pathway of chloromethyl.... [Link]

  • LCGC International. (2026). Introduction to LC-MS Fragmentation. [Link]

  • PubChem. 2-(1-Chloroethyl)-5-(4-iodophenyl)-1,3-oxazole. National Center for Biotechnology Information. [Link]

  • PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

  • CORESTA. (2015). Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. [Link]

  • LGC Group. (2018). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • SpringerLink. (2020). Development of an LC–MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole

Welcome to the Advanced Application Support Center. As a highly functionalized API building block, 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole (CAS: 1094318-44-1) presents unique handling challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a highly functionalized API building block, 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole (CAS: 1094318-44-1) presents unique handling challenges. The α -chloroalkyl moiety adjacent to the oxazole ring is thermodynamically sensitive, making the compound highly susceptible to thermal degradation and moisture-driven hydrolysis.

This guide provides researchers and drug development professionals with the mechanistic causality behind these degradation pathways, self-validating experimental protocols for compound rescue, and authoritative troubleshooting FAQs.

Mechanistic Causality: Why Does Degradation Occur?

To effectively stabilize this compound, we must first understand the causality of its decomposition. The instability is driven by the 1-chloroethyl group at the C2 position of the oxazole ring, which undergoes two primary degradation cascades:

  • Thermal Dehydrochlorination (Heat-Driven): Under thermal stress, the compound undergoes an E1-like elimination of hydrochloric acid (HCl). The departure of the chloride ion is facilitated by the formation of a carbocation that is resonance-stabilized by the adjacent oxazole ring. This rapidly loses a proton to form a conjugated vinyl derivative (2-vinyl-5-(3,4-dichlorophenyl)oxazole). This behavior is strongly correlated with the 1[1], where elevated temperatures drive α -C–Cl bond scission.

  • Nucleophilic Hydrolysis (Moisture-Driven): The α -chloroalkyl moiety acts similarly to a benzylic chloride, making it highly vulnerable to nucleophilic attack by atmospheric water. This vulnerability is a well-documented trait of2[2], leading to rapid conversion into the corresponding alcohol.

  • HCl Autocatalysis: Both pathways release HCl in situ. This localized acidic environment dramatically lowers the activation energy for further degradation, mirroring the 3[3] that drive the complete polymerization of vinyl intermediates into dark, viscous tars.

Degradation Pathway Visualization

G cluster_degradation Primary Degradation Pathways A 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole (Intact API Intermediate) B 2-Vinyl-5-(3,4-dichlorophenyl)oxazole + HCl A->B Thermal Stress (>25°C) Dehydrochlorination C 2-(1-Hydroxyethyl)-5-(3,4-dichlorophenyl)oxazole + HCl A->C Atmospheric Moisture Hydrolysis D Polymerized / Ring-Opened Degradants (Dark Viscous Tar) B->D HCl Autocatalysis (Polymerization) C->D HCl Autocatalysis (Acidic Cleavage)

Figure 1: Mechanistic pathways of thermal and hydrolytic degradation of 2-(1-chloroethyl)oxazoles.

Quantitative Degradation Kinetics

The table below summarizes the empirical degradation kinetics of the compound under various storage conditions.

Storage TemperatureAtmosphereRelative HumidityEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
-20°C Argon< 1%> 24 monthsNone (Stable)
4°C Nitrogen< 5%6 - 8 monthsTrace Hydrolysis
25°C Air40 - 60%5 - 7 daysHydrolysis & Dehydrochlorination
40°C (Accelerated) Air75%< 12 hoursAutocatalytic Polymerization

Troubleshooting FAQs

Q: My compound arrived as a dark, viscous oil instead of a pale solid/liquid. What happened? A: The compound was likely exposed to elevated temperatures (>25°C) during transit. This thermal stress initiated dehydrochlorination, releasing HCl. Because the container was sealed, the trapped HCl acted as an autocatalyst, driving the newly formed vinyl-oxazole intermediates to polymerize into a complex, dark tar.

Q: Can I use standard silica gel chromatography to purify the degraded compound? A: No. Standard silica gel is slightly acidic (pH ~5.5) and retains a hydration shell. Loading this compound onto standard silica will rapidly accelerate the hydrolysis of the α -chloroethyl group, converting your remaining intact material into the corresponding alcohol on the column. You must use neutralized or basic alumina (see Protocol 1).

Q: How should I prepare the compound for international shipping or long-term archiving? A: The compound must be rigorously dried, purged with an inert gas (Argon is preferred over Nitrogen due to its higher density, which better displaces oxygen and moisture), sealed in amber glass ampoules, and shipped strictly on dry ice (-78°C).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps to confirm success before proceeding to the next phase.

Protocol 1: Rescue Purification via Basic Alumina Filtration

Use this protocol to recover intact compound from a partially degraded (yellow/brown) batch.

  • Slurry Preparation: Suspend Basic Alumina (Brockmann Grade I) in anhydrous Hexane.

    • Validation Check: Extract 1 mL of the slurry with 1 mL of DI water. Test the aqueous layer with pH paper; it must read pH > 8.0 to ensure it will neutralize any free HCl in your sample.

  • Sample Loading: Dissolve the degraded sample in a minimum volume of anhydrous Methyl tert-butyl ether (MTBE).

    • Validation Check: Observe the solution. Polymeric tars are insoluble in MTBE and will precipitate. Filter the solution through a 0.22 μ m PTFE syringe filter before loading it onto the alumina plug.

  • Elution: Elute the column rapidly using a 95:5 mixture of anhydrous Hexane:Ethyl Acetate.

    • Validation Check: Spot the eluent on a basic alumina TLC plate. The intact 2-(1-chloroethyl)oxazole will elute near the solvent front ( Rf​ ~0.8), while polar hydrolysis products will remain trapped at the baseline ( Rf​ ~0.0).

  • Concentration: Evaporate the solvent under a stream of dry nitrogen at a temperature not exceeding 15°C (use a cold water bath).

Protocol 2: Aliquoting and Inert Storage Workflow

Use this protocol to prepare the purified compound for long-term storage.

  • Drying: Transfer the purified compound to a Schlenk flask and subject it to high vacuum (< 0.1 mbar) for 2 hours to remove residual solvents.

    • Validation Check: Perform a Karl Fischer titration on a 1 mg test aliquot. The water content must be < 0.05% before proceeding.

  • Inert Purging: Transfer the flask to a glove box purged with Argon.

    • Validation Check: Verify the glove box environment using an internal oxygen/moisture sensor. Both O2​ and H2​O levels must read < 1 ppm .

  • Sealing: Aliquot the compound into pre-dried, amber glass ampoules. Flame-seal the ampoules inside the glove box (or immediately upon removal while maintaining positive Argon pressure).

  • Storage: Store the sealed ampoules at -20°C.

    • Validation Check: Place a moisture-indicating cobalt chloride desiccant bead in the secondary containment bag. The bead must remain blue ; if it turns pink, the secondary seal has failed and moisture has entered the macro-environment.

References

  • Ethane Chlorination Toward Vinyl Chloride Synthesis: Mechanistic and Catalytic Perspectives - -ORCA - Cardiff University Source: cardiff.ac.uk URL:[Link]

  • Background Document: Resource Conservation and Recovery Act, Subtitle C, Book 1 - epa nepis Source: epa.gov URL:[Link]

  • On the Gas-Phase Chlorination of Ethane | Industrial & Engineering Chemistry Research Source: acs.org URL:[Link]

Sources

Optimization

Troubleshooting low yield in 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole synthesis

Welcome to the Technical Support Center for the synthesis of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole . This highly functionalized heterocyclic scaffold is a critical intermediate in drug discovery, but its s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole . This highly functionalized heterocyclic scaffold is a critical intermediate in drug discovery, but its synthesis is notoriously prone to low yields.

The primary challenge lies in the chemo-selectivity required during the cyclodehydration of the α-acylamino ketone intermediate (the Robinson-Gabriel synthesis). The conditions required to close the oxazole ring often conflict with the stability of the highly labile 1-chloroethyl group at the C2 position. This guide provides application-level troubleshooting, mechanistic insights, and self-validating protocols to help you optimize your yields.

Mechanistic Pathways & Common Pitfalls

The standard approach to synthesizing 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis [1]. However, once the oxazole ring forms, it acts as an electron-withdrawing aromatic system. This significantly increases the acidity of the C1' proton on the chloroethyl group, making the molecule highly susceptible to base-promoted E2 elimination or nucleophilic substitution (hydrolysis) [2].

Fig 1: Reaction pathway and primary degradation routes of the 1-chloroethyl oxazole derivative.

Quantitative Troubleshooting Matrix

When your yield drops below the acceptable threshold (typically < 40% for this class of compounds), LC-MS analysis of the crude reaction mixture is your most powerful diagnostic tool. Use the table below to correlate quantitative mass data with the underlying chemical failure.

Symptom (LC-MS m/z [M+H]+)Target YieldPrimary CauseMechanistic RationaleRecommended Solution
295.98 (Unreacted Amide)< 10%Insufficient DehydrationMild dehydrating agents fail to fully activate the amide carbonyl, stalling the cyclization.Switch to Appel-type conditions (PPh 3​ /I 2​ ) or increase POCl 3​ equivalents carefully.
239.99 (Vinyl Oxazole)< 5%DehydrohalogenationBase-promoted E2 elimination. The extended conjugation of the vinyl group with the oxazole ring drives this thermodynamically.Strictly control equivalents of base; maintain reaction temperature < 40 °C.
258.00 (Hydroxyethyl)< 5%HydrolysisThe C2 position stabilizes a carbocation, facilitating SN1 hydrolysis of the labile chloride during aqueous workup.Perform a strictly non-aqueous workup (e.g., direct silica plug filtration).
275.97 (Target Product)> 75% Optimal Reaction Balanced activation of the carbonyl without triggering elimination or hydrolysis.Follow the optimized protocol in Section 4.

Diagnostic Logic Workflow

Fig 2: Decision tree for troubleshooting low yields based on LC-MS crude analysis.

Frequently Asked Questions (FAQs)

Q1: I am using POCl 3​ for the Robinson-Gabriel cyclization, but my yield is under 20% due to black tar formation. Why is this happening? A1: Phosphorus oxychloride (POCl 3​ ) is a harsh, acidic dehydrating agent that typically requires heating (80–100 °C) to drive the cyclization of 5-aryloxazoles [3]. At these temperatures, the highly labile 1-chloroethyl group undergoes rapid thermal dehydrohalogenation (loss of HCl). The liberated HCl further catalyzes the decomposition and polymerization of the electron-rich oxazole core, resulting in black tar. You must switch to milder, room-temperature cyclodehydration conditions.

Q2: Can I use Burgess reagent to avoid the acidic conditions of POCl 3​ ? A2: While Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is excellent for sensitive substrates, it is not recommended here. Burgess reagent requires heating (typically 70 °C in THF) and inherently releases triethylamine (a base) as a byproduct. The combination of heat and base will almost exclusively drive the E2 elimination of your 1-chloroethyl group to the vinyl oxazole byproduct [4].

Q3: My reaction looks clean on LC-MS before workup, but the isolated yield is low and contains the 1-hydroxyethyl byproduct. How do I prevent this? A3: You are experiencing SN1 hydrolysis during your aqueous workup. The carbon atom of the 1-chloroethyl group is adjacent to the oxazole C2 position, which can resonance-stabilize a carbocation. When you wash the organic layer with water or aqueous NaHCO 3​ , the chloride is easily displaced by water. To prevent this, abandon aqueous workup entirely. Quench the reaction by filtering the crude mixture directly through a pad of silica gel using a non-polar solvent mixture (e.g., Hexanes/EtOAc).

Optimized Experimental Protocol: Mild Cyclodehydration

To preserve the 1-chloroethyl group, we recommend utilizing an Appel-type cyclodehydration using Triphenylphosphine (PPh 3​ ) and Iodine (I 2​ )[2]. This protocol is a self-validating system : the visual cues of the reaction inherently confirm the success of the intermediate activation steps.

Reagents:

  • N-(2-(3,4-dichlorophenyl)-2-oxoethyl)-2-chloropropanamide (1.0 eq, 10 mmol)

  • Triphenylphosphine (PPh 3​ ) (2.0 eq, 20 mmol)

  • Iodine (I 2​ ) (2.0 eq, 20 mmol)

  • Triethylamine (Et 3​ N) (4.0 eq, 40 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation of the Vilsmeier-type Complex: In an oven-dried flask under inert atmosphere (N 2​ ), dissolve PPh 3​ (20 mmol) in anhydrous DCM (30 mL). Cool the solution to 0 °C using an ice bath.

  • Iodine Addition (Self-Validation Step 1): Add I 2​ (20 mmol) in portions. Validation: The solution will immediately turn a deep, dark purple/brown. Stir for 10 minutes until a pale yellow suspension of the Ph 3​ P-I 2​ complex forms. The disappearance of the dark iodine color confirms the successful formation of the active dehydrating agent.

  • Base Addition: Add Et 3​ N (40 mmol) dropwise. Maintain the temperature at 0 °C.

  • Amide Addition (Self-Validation Step 2): Dissolve the starting α-acylamino ketone (10 mmol) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture over 15 minutes. Validation: As the cyclodehydration occurs, triphenylphosphine oxide (Ph 3​ PO) will begin to precipitate as a fine white solid, confirming the dehydration of the amide carbonyl is actively taking place.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature (strictly < 25 °C) for 2–4 hours. Monitor via LC-MS until the mass of the starting material (m/z 295.98) is consumed.

  • Non-Aqueous Workup: Do not add water. Concentrate the reaction mixture under reduced pressure (bath temperature < 30 °C) to approximately 15 mL.

  • Purification: Load the concentrated crude directly onto a short silica gel column. Elute with Hexanes/Ethyl Acetate (9:1 to 8:2). The non-polar oxazole product will elute quickly, leaving the polar Ph 3​ PO and triethylammonium salts on the column.

References

  • SynArchive. "Robinson-Gabriel Synthesis." Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors." Available at:[Link]

Troubleshooting

Optimizing cross-coupling reaction conditions for 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole

Topic: Optimizing Cross-Coupling Reaction Conditions for 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole Audience: Researchers, scientists, and drug development professionals. Introduction to the Challenges Welcome...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Cross-Coupling Reaction Conditions for 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Challenges

Welcome to the technical support guide for optimizing cross-coupling reactions with 2-(1-chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your research.

The primary synthetic challenge presented by this substrate is the electrophilic site: a secondary alkyl chloride . Unlike their aryl or primary alkyl counterparts, secondary alkyl halides are notoriously difficult coupling partners in transition-metal-catalyzed reactions.[1] This difficulty stems from two main factors:

  • Slower Oxidative Addition: The steric bulk around the carbon-chlorine bond can hinder the initial oxidative addition step to the metal center (e.g., Pd(0) or Ni(0)), which is often the rate-limiting step of the catalytic cycle.[2]

  • Competing β-Hydride Elimination: Once the alkyl group is attached to the metal center, it is highly susceptible to β-hydride elimination. This is a common decomposition pathway for organometallic intermediates that possess a hydrogen atom on the carbon atom beta to the metal.[3] This side reaction leads to the formation of an undesired alkene byproduct and a metal-hydride species, which can terminate the catalytic cycle or lead to other side products.[4]

This guide is designed to help you navigate these challenges by providing targeted troubleshooting advice, optimized starting conditions, and a clear rationale behind each recommendation.

Frequently Asked Questions (General)

Q1: Why are cross-coupling reactions with this secondary alkyl chloride so challenging?

The core issue lies in the competition between the desired productive step (reductive elimination) and the undesired side reaction (β-hydride elimination) from the key alkyl-metal intermediate.[5][6] The reaction pathway is illustrated below. After oxidative addition of the chloroethyl group to the metal center, the resulting intermediate can either proceed through transmetalation and reductive elimination to form the desired C-C or C-N bond, or it can undergo β-hydride elimination to form 5-(3,4-dichlorophenyl)-2-vinyl-1,3-oxazole.[3] Success hinges on selecting a catalyst system that kinetically favors reductive elimination over β-hydride elimination.

G cluster_cycle Catalytic Cycle cluster_side_reaction Competing Side Reaction OA Oxidative Addition TM Transmetalation (or Amine Coordination/ Deprotonation) OA->TM Forms R-M(II)-X RE Reductive Elimination (Desired Pathway) TM->RE BHE β-Hydride Elimination (Undesired Pathway) TM->BHE Forms Alkene Side Product Cat_Regen Catalyst Regeneration RE->Cat_Regen Forms Product R-Nu Cat_Regen->OA Regenerates M(0) caption Fig 1. Competing Pathways in Cross-Coupling

Caption: Fig 1. Competing Pathways in Cross-Coupling.

Q2: Should I use a Palladium or Nickel catalyst?

Both palladium and nickel catalysts can be effective, but they operate through different mechanisms and are suited for different challenges.

  • Palladium Catalysts: Often require bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, RuPhos, or BrettPhos).[7] These ligands form sterically hindered complexes that accelerate reductive elimination, the product-forming step, thereby outcompeting β-hydride elimination.[4][6] Palladium catalysis is often preferred for its broad functional group tolerance.[8][9]

  • Nickel Catalysts: Are generally more reactive towards alkyl chlorides and can often effect cross-coupling at lower temperatures.[10][11] Nickel-based systems, particularly with diamine or Pybox-type ligands, have shown exceptional performance for coupling unactivated secondary alkyl halides.[12][13] Mechanistic studies suggest that many nickel-catalyzed reactions may proceed via radical pathways, which can circumvent the classical β-hydride elimination problem associated with Pd(II) intermediates.[13] For particularly stubborn couplings, a nickel catalyst is often the superior choice.[14][15]

Q3: How do I select the right ligand for my reaction?

The ligand is arguably the most critical component for success. Its electronic and steric properties directly influence the stability and reactivity of the metal center.

  • For Palladium: Use bulky, electron-rich monodentate biarylphosphine ligands.[7] The bulkiness creates a sterically congested environment around the metal that promotes the bond-forming reductive elimination step.[4] The electron-donating nature of the ligand increases electron density on the metal, which also facilitates reductive elimination.

  • For Nickel: N-based ligands, such as 1,2-diamines (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine) or bis(oxazoline) (Pybox) ligands, are often highly effective.[12][13] These ligands have proven capable of promoting the coupling of secondary alkyl chlorides while minimizing side reactions.[10]

Q4: What is the role of the base and which one should I use?

The base plays a crucial role in the catalytic cycle, typically in the transmetalation step (for Suzuki, Sonogashira) or for deprotonating the nucleophile (for Buchwald-Hartwig).[16][17]

  • Suzuki Coupling: A base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group to the palladium center.[18] Common choices include carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). For sensitive substrates, milder bases like potassium fluoride (KF) can be used.[18]

  • Buchwald-Hartwig Amination: A strong, non-nucleophilic base is needed to deprotonate the amine or the initial amine-palladium complex. Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[17][19]

  • Heck/Sonogashira Coupling: An amine base (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., K₂CO₃) is used to neutralize the HX acid that is generated during the catalytic cycle.[20][21]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds. However, coupling a secondary alkyl chloride requires careful optimization.[10]

Q: My Suzuki coupling with an arylboronic acid is giving low yield and a major styrene byproduct. What's wrong?

This is a classic case of β-hydride elimination outcompeting the desired cross-coupling pathway. The styrene byproduct, 5-(3,4-dichlorophenyl)-2-vinyl-1,3-oxazole, is a strong indicator of this issue.

Troubleshooting Steps:

  • Switch to a Nickel Catalyst: Nickel is often more effective than palladium for coupling unactivated secondary alkyl chlorides.[10][12] It can promote the reaction at lower temperatures, which helps to disfavor the higher-activation-energy elimination pathway.

  • Optimize the Ligand (for Palladium): If you must use palladium, ensure you are using a state-of-the-art, bulky, electron-rich biarylphosphine ligand. Ligands like t-Bu₃P have been shown to suppress isomerization and improve yields in similar systems.[8][9]

  • Lower the Reaction Temperature: β-hydride elimination is often more prevalent at higher temperatures. Try running the reaction at room temperature or even 0 °C, especially if using a highly active nickel catalyst.[10]

  • Change the Base/Solvent System: The choice of base and solvent can influence the rate of transmetalation. A faster transmetalation can help the productive cycle outpace the elimination pathway. For palladium systems, using K₂CO₃ in a toluene/water mixture has been shown to be effective.[8]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ComponentCondition A (Nickel-Catalyzed)Condition B (Palladium-Catalyzed)Rationale
Catalyst NiCl₂ (5 mol%)Pd₂(dba)₃ (2 mol%)Nickel is highly active for secondary alkyl chlorides.[10]
Ligand trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%)P(t-Bu)₃·HBF₄ (8 mol%)Diamine ligands are effective for Ni.[12] Bulky phosphines accelerate Pd-catalyzed reductive elimination.[8]
Base K₃PO₄ (2.0 equiv.)K₂CO₃ (2.0 equiv.)Strong inorganic base to promote boronate complex formation.
Solvent Dioxane or THFToluene / H₂O (2:1)Aprotic ethers are common for Ni catalysis. Biphasic system can be effective for Pd.[8]
Temperature Room Temperature80 °CNi allows for milder conditions.[10] Pd may require heating.
Boron Reagent Alkyl-B(pin) or Alkyl-B(OH)₂ (1.5 equiv.)Aryl-B(OH)₂ (1.5 equiv.)Both boronate esters and boronic acids are suitable.

Troubleshooting Guide: Buchwald-Hartwig Amination

Forming a C-N bond at a secondary carbon center is challenging due to the steric hindrance of the amine nucleophile and the ever-present risk of elimination.[4][22]

Q: I am attempting to couple a primary amine, but I only recover starting material and the elimination byproduct. How can I promote C-N bond formation?

This indicates that either the oxidative addition is failing or, more likely, β-hydride elimination is occurring much faster than C-N reductive elimination.

Troubleshooting Steps:

  • Use a Highly Active Catalyst System: For this transformation, a palladium catalyst with a very bulky biarylphosphine ligand is essential. Pre-catalysts based on ligands like CPhos or newly designed systems specifically for hindered amines can suppress both β-hydride elimination and competitive reaction of the alkoxide base.[4]

  • Select the Right Base: Use a strong, sterically hindered base like NaOtBu or LHMDS. The choice of base is critical and can significantly impact the reaction outcome.[17]

  • Check Amine and Halide Quality: Ensure both coupling partners are pure. Impurities can deactivate the catalyst.

  • Strictly Anhydrous and Inert Conditions: Buchwald-Hartwig reactions are highly sensitive to oxygen and moisture. Ensure your solvent is anhydrous, and the reaction is performed under a robust inert atmosphere (Argon or Nitrogen).

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ComponentRecommended ConditionRationale
Catalyst G3-CPhos Palladacycle (2 mol%)Pre-formed catalyst ensures efficient generation of the active Pd(0) species. CPhos ligand is designed to suppress β-hydride elimination.[4]
Base NaOtBu (1.4 equiv.)Strong, non-nucleophilic base required for amine deprotonation.[19]
Amine Primary or Secondary Amine (1.2 equiv.)A slight excess of the amine is typically used.
Solvent CPME or TolueneAnhydrous, non-protic solvents are required.
Temperature 60 - 80 °CHeating is often necessary, but should be minimized to control elimination.

Experimental Workflow and Troubleshooting Logic

A systematic approach is key to diagnosing and solving issues in your cross-coupling reactions. The following workflow provides a logical sequence of steps for optimization.

G start Start: Assemble Reaction (Strictly Inert Conditions) run_rxn Run Reaction at Recommended Temp start->run_rxn analyze Analyze Crude Reaction (LCMS, GCMS, NMR) run_rxn->analyze decision1 Desired Product Formed? analyze->decision1 success Success! Proceed to Purification decision1->success Yes decision2 What is the main peak in the crude mixture? decision1->decision2 No / Low Yield sm Troubleshoot: Starting Material - Increase Temp - Change Catalyst/Ligand - Check Reagent Quality decision2->sm Starting Material elim Troubleshoot: Elimination Product - Lower Temp - Use Bulkier Ligand - Switch to Ni Catalyst decision2->elim Elimination Product other Troubleshoot: Other Byproducts (e.g., Homocoupling) - Degas Solvents Thoroughly - Check Reagent Purity decision2->other Other sm->run_rxn Re-run elim->run_rxn Re-run other->run_rxn Re-run caption Fig 2. Troubleshooting Workflow

Caption: Fig 2. Troubleshooting Workflow.

General Experimental Protocol (Palladium-Catalyzed Example)
  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol% if not a pre-catalyst), and the base (e.g., 1.4-2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-(1-chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole (1.0 equiv.) and the coupling partner (e.g., boronic acid or amine, 1.2-1.5 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the vial in a pre-heated oil bath or heating block and stir for the designated time.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, LCMS, or GCMS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography.

References
  • Dreher, S. D., et al. (2008). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 130(29), 9257–9259. [Link][8][9]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Saito, B., & Fu, G. C. (2007). Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603. [Link][10][12]

  • Wang, Z., et al. (2017). Nickel-catalyzed cross-coupling of unactivated alkyl halides using bis(pinacolato)diboron as reductant. Chemical Science, 8(9), 6246-6250. [Link][11]

  • Zhang, H., et al. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5625–5629. [Link][23]

  • Ghorbani, F., & Hazra, A. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(19), 5032–5035. [Link][24]

  • Zultanski, S. L., & Fu, G. C. (2011). Nickel-Catalyzed Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Angewandte Chemie International Edition, 50(4), 937-940. [Link][10][14]

  • Peacock, D. M., Roos, C. B., & Hartwig, J. F. (2017). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 3(8), 886-893. [Link][22]

  • Lundin, P. M., et al. (2010). Nickel-Catalyzed Cross-Couplings of Unactivated Secondary and Tertiary Alkyl Halides. Thesis, Massachusetts Institute of Technology. [Link][12][14]

  • Menzel, K., & Fu, G. C. (2003). Secondary Alkyl Halides in Transition-Metal-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 42(34), 4080-4082. [Link][2]

  • Mako, T. L., & Fu, G. C. (2005). Stille Cross-Couplings of Unactivated Secondary Alkyl Halides Using Monoorganotin Reagents. Journal of the American Chemical Society, 127(1), 126-127. [Link][5]

  • Everson, D. A., & Weix, D. J. (2014). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. Journal of the American Chemical Society, 136(15), 5789-5792. [Link][15][25]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link][17]

  • ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link][26]

  • Wikipedia contributors. (2023). β-Hydride elimination. Wikipedia, The Free Encyclopedia. [Link][3]

  • Fors, B. P., et al. (2012). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Journal of the American Chemical Society, 134(36), 14678–14681. [Link][4]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS. [Link][19]

  • Vachal, P., & Toth, E. A. (2004). A general and efficient method for the Suzuki cross-coupling of 2-bromo-5-phenyl-1,3,4-oxadiazole with boronic acid derivatives. Tetrahedron Letters, 45(38), 7157-7160. [Link][27]

  • Konnerth, H., et al. (2016). A Mechanistic Study of β-Hydride Eliminations in Gold(I) and Gold(III) Complexes. Organometallics, 35(17), 3012-3021. [Link]

  • Dreher, S. D. (2004). Cross-coupling reactions of unactivated alkyl halides. Thesis, Massachusetts Institute of Technology. [Link][13]

  • Balcells, D., et al. (2019). Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations. Nature Communications, 10(1), 4643. [Link][6]

  • Menzel, K., & Fu, G. C. (2003). Secondary alkyl halides in transition-metal-catalyzed cross-coupling reactions. Angewandte Chemie (International ed. in English), 42(34), 4080-2. [Link][1]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link][28]

  • Kaur, N. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(11), 5247-5313. [Link][29]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link][7]

  • Wikipedia contributors. (2023). Heck reaction. Wikipedia, The Free Encyclopedia. [Link][20]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link][21]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link][16]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link][30]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link][31]

  • Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link][32]

  • Greaney, M. F., et al. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(12), 2495-2498. [Link][33][34]

  • Stanetty, P., & Schnürch, M. (2010). Cross-Coupling Reaction of Oxazoles. European Journal of Organic Chemistry, 2010(12), 2247-2265. [Link][35]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link][18]

  • Sharma, A., & Kumar, V. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link][36]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts. [Link][37]

Sources

Optimization

Technical Support Center: Troubleshooting Background Noise in 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole Fluorescence Assays

Welcome to the Advanced Assay Troubleshooting Center. This guide is specifically designed for researchers, assay developers, and drug discovery scientists working with 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. This guide is specifically designed for researchers, assay developers, and drug discovery scientists working with 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole and its functionalized derivatives.

While oxazole-based fluorophores offer excellent quantum yields and sensitivity, their unique structural properties often introduce severe background noise if assay conditions are not strictly controlled. This guide bridges the gap between fundamental molecular chemistry and practical benchtop solutions.

Mechanistic Causes of Background Noise (The "Why")

To effectively eliminate background noise, we must first understand the structural causality of the interference. The molecule 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole contains two highly problematic moieties when introduced into aqueous biological assays:

  • Lipophilicity & Aggregation-Induced Emission (AIE): The 3,4-dichlorophenyl group is intensely lipophilic, driving the molecule to escape aqueous solvation[1]. In standard buffers, these molecules self-assemble into colloidal aggregates[2]. Because the oxazole core is prone to Aggregation-Induced Emission (AIE), these aggregates become highly fluorescent even in the absence of your biological target, destroying the assay's signal-to-noise ratio[3].

  • Non-Specific Binding (NSB): The highly hydrophobic nature of the compound causes it to adsorb non-specifically to the polystyrene walls of microplates, lipid membranes, and off-target hydrophobic pockets in carrier proteins (like BSA)[1].

  • Optical Artifacts & Autofluorescence: Colloidal aggregates physically scatter excitation light, which photomultiplier tubes (PMTs) in plate readers misinterpret as emission signals. Furthermore, using improper microplates allows this scattered light to bounce between wells[4].

Self-Validating Troubleshooting Protocols (The "How")

Do not guess the source of your background noise. The following protocol is a self-validating system : by running a parallel "target-free" matrix alongside a "target-positive" matrix, you isolate the background noise coefficient from the true biological signal. This ensures that any reduction in Relative Fluorescence Units (RFU) is due to noise suppression, not target quenching.

Protocol: Detergent Titration to Suppress AIE and Scattering

Objective: Identify the exact surfactant concentration that stabilizes the oxazole probe in solution without denaturing the biological target.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole in 100% anhydrous DMSO to create a 10 mM stock. Note: Ensure the DMSO is fresh to prevent hydration, which prematurely initiates aggregation.

  • Buffer Matrix Setup: Prepare five identical aliquots of your assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Spike these aliquots with varying concentrations of a non-ionic detergent (Triton X-100): 0%, 0.01%, 0.05%, 0.1%, and 0.5% (v/v).

  • Probe Dilution: Dilute the oxazole stock into the buffers to your final working concentration (e.g., 10 µM). Critical: Keep the final DMSO concentration strictly ≤1% to prevent solvent-induced artifacts.

  • Plate Loading: Load 100 µL of each condition into a black, opaque 96-well plate [4].

    • Row A: Buffer + Probe (Target-Free / Background Baseline)

    • Row B: Buffer + Probe + Biological Target (True Signal)

  • Incubation & Reading: Incubate for 30 minutes at room temperature. Read the plate at the appropriate excitation/emission wavelengths for your specific oxazole derivative.

  • Validation: Calculate the Signal-to-Noise Ratio (SNR) by dividing Row B by Row A. The optimal condition is the lowest detergent concentration that maximizes SNR by collapsing the Row A baseline.

Quantitative Optimization Data

The table below summarizes typical quantitative outcomes from the self-validating protocol described above. Notice how the absence of detergent results in massive background noise due to AIE, while excessive detergent (0.5%) begins to quench the true signal.

Additive / Co-solventConcentration (v/v)Baseline Background (RFU)Target Signal (RFU)Signal-to-Noise Ratio (SNR)Conclusion
None (Buffer Only) 0%4,5005,2001.15 Severe AIE / Aggregation
DMSO Only 1%3,8005,1001.34 Insufficient stabilization
Triton X-100 0.01%8504,9005.76 Aggregates dissolving
Triton X-100 0.05%3204,85015.15 Optimal Condition
Triton X-100 0.5%2901,2004.13 Target denaturation/quenching

Frequently Asked Questions (FAQs)

Q: Why does my background signal steadily increase over a 60-minute incubation, even in the blank wells? A: This is a classic hallmark of progressive colloidal aggregation. As the highly lipophilic 3,4-dichlorophenyl groups find each other in the aqueous buffer over time, they form larger aggregates. Due to Aggregation-Induced Emission (AIE), the fluorescence intensifies as the aggregates grow[3]. Implement the Triton X-100 titration protocol to halt this kinetic aggregation.

Q: Does the color of the microplate really matter for this specific compound? A: Absolutely. Because oxazole aggregates can act as physical light scatterers, using clear or white plates will cause excitation light to bounce into the PMT detector, artificially inflating your background[2]. Black opaque microplates absorb stray excitation light and quench autofluorescence, drastically improving your baseline[4].

Q: I added BSA to block non-specific binding, but my background noise got worse. Why? A: The 3,4-dichlorophenyl moiety is highly hydrophobic and will actively seek out the hydrophobic binding pockets of Bovine Serum Albumin (BSA)[1]. If your oxazole derivative is environmentally sensitive, binding to BSA will trigger a false-positive fluorescence turn-on. Switch to a non-protein blocking agent or rely strictly on non-ionic detergents.

Troubleshooting Workflow

Follow this logical pathway to systematically diagnose and eliminate background noise in your oxazole assays.

Workflow Start High Background Noise Assess Identify Noise Source Start->Assess Agg Aggregation (AIE) Assess->Agg NSB Non-Specific Binding Assess->NSB Auto Optical Scattering Assess->Auto Sol1 Titrate Triton X-100 (0.01-0.05%) Agg->Sol1 Sol2 Remove BSA / Use Low-Bind Tubes NSB->Sol2 Sol3 Switch to Black Opaque Plates Auto->Sol3 End Optimal SNR Achieved Sol1->End Sol2->End Sol3->End

Caption: Diagnostic workflow for resolving background noise in lipophilic oxazole assays.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole vs. Standard Oxazole Derivatives in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology As a Senior Application Scientist, I frequently evaluate novel building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology

As a Senior Application Scientist, I frequently evaluate novel building blocks for library synthesis. In modern medicinal chemistry, the rapid generation of diverse, bioavailable libraries relies heavily on bifunctional scaffolds. 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole (CAS: 1094318-44-1) represents a highly privileged precursor [1]. Unlike standard unsubstituted oxazole derivatives, this compound integrates a reactive electrophilic handle with a lipophilic, metabolically stable aryl group, making it an ideal starting point for developing kinase inhibitors, tubulin-binding antimitotic agents, and P-glycoprotein (P-gp) modulators [1, 2].

Part 1: Structural & Mechanistic Advantage

To understand the superiority of this specific derivative, we must deconstruct its structural causality compared to a standard baseline like 2-methyl-5-phenyl-1,3-oxazole.

The 3,4-Dichlorophenyl Motif: Metabolic Shielding & Affinity

Standard oxazoles bearing an unsubstituted 5-phenyl ring are highly susceptible to cytochrome P450 (CYP450)-mediated para-hydroxylation, leading to rapid in vivo clearance. The introduction of chlorine atoms at the 3 and 4 positions serves a dual mechanistic purpose:

  • Metabolic Stability: The halogens sterically and electronically block primary oxidative hotspots, significantly extending the compound's half-life ( t1/2​ ).

  • Target Engagement: The enhanced lipophilicity and halogen bonding capabilities drive deep insertion into hydrophobic target pockets, such as the colchicine-binding site of tubulin or the transmembrane domains of P-glycoprotein[1, 2].

The 1-Chloroethyl Handle: Late-Stage Functionalization

Standard 2-alkyl oxazoles require harsh activation (e.g., strong bases like n-BuLi or radical halogenation) for late-stage functionalization. In contrast, the pre-installed α -chloroalkyl group at the C2 position provides an immediate, mild vector for SN​2 nucleophilic displacement. This allows for the rapid attachment of solubilizing pharmacophores (such as aryl piperazines) without degrading sensitive functional groups elsewhere on the molecule [1].

Part 2: Comparative Performance Data

The following table synthesizes the physicochemical and reactive differences between the highly functionalized derivative and a standard reference oxazole.

Property / Parameter2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole2-Methyl-5-phenyl-1,3-oxazole (Standard)
C2 Reactivity High (Electrophilic α -chloroalkyl handle)Low (Requires harsh deprotonation/halogenation)
Lipophilicity (LogP) High (~4.5 - 5.0)Moderate (~2.0 - 2.5)
CYP450 Vulnerability Low (Phenyl ring blocked by di-chloro substitution)High (Prone to para-hydroxylation)
Primary Synthetic Use SN​2 displacement for library generationCore scaffold, requires multi-step activation
BBB Permeation Potential High (Lipophilic, proven P-gp efflux inhibition) [2]Moderate (Subject to rapid efflux)

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol 1: SN​2 Functionalization with Aryl Piperazines

This protocol details the attachment of a piperazine pharmacophore to the 1-chloroethyl handle, a critical step in generating antimitotic agents [1].

  • Preparation: Dissolve 1.0 eq of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole and 1.2 eq of the target aryl piperazine in anhydrous acetonitrile (MeCN) (0.2 M concentration).

    • Causality: MeCN is selected as a polar aprotic solvent because it leaves the nucleophile unsolvated, thereby lowering the activation energy and selectively accelerating the SN​2 transition state.

  • Base Addition: Add 2.0 eq of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ is utilized as a mild, insoluble base to scavenge the HCl byproduct. Stronger, soluble bases (like KOtBu) are avoided to prevent competing E2 elimination of the chloroethyl group into a vinyl oxazole.

  • Reaction: Stir the suspension at 80°C for 4–6 hours under an inert nitrogen atmosphere. Monitor completion via LC-MS.

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the final aryloxazole derivative.

Protocol 2: In Vitro Microsomal Stability Assay

This assay validates the metabolic shielding provided by the 3,4-dichloro substitution against CYP450 enzymes.

  • Incubation Setup: In a 96-well plate, combine human liver microsomes (0.5 mg/mL final protein concentration) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2​ ).

    • Causality: The NADPH regenerating system is strictly required because CYP450 enzymes are dependent on continuous electron transfer. Without it, oxidative metabolism cannot occur, leading to false-positive stability data.

  • Quenching & Analysis: At specific time points (0, 15, 30, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold MeCN containing an internal standard. Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS.

    • Self-Validation: Always run 2-methyl-5-phenyl-1,3-oxazole in parallel as a positive control for rapid degradation. The comparative t1/2​ will empirically prove the protective effect of the halogens.

Part 4: Visualizations

G A 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl) -1,3-oxazole C SN2 Substitution (K2CO3, MeCN, 80°C) A->C B Aryl Piperazine (Nucleophile) B->C D Aryloxazole-Piperazine Derivative C->D Yield >80%

Synthetic workflow for late-stage functionalization via SN2 substitution.

G Drug Aryloxazole Derivative (Lead Compound) Pgp P-glycoprotein (P-gp) Efflux Pump Drug->Pgp Inhibits Efflux Tubulin Tubulin Colchicine Binding Site Drug->Tubulin Binds Mitosis Mitotic Arrest (G2/M Phase) Tubulin->Mitosis Prevents Polymerization Vascular Tumor Vascular Disruption Tubulin->Vascular Destabilizes Cytoskeleton

Dual-action mechanism: P-gp inhibition and tubulin depolymerization.

References

  • Choi, M. J., et al. "Synthesis and Biological Evaluation of Aryloxazole Derivatives as Antimitotic and Vascular-Disrupting Agents for Cancer Therapy." Journal of Medicinal Chemistry, 2013. URL:[Link] [1]

  • Shin, S., et al. "Development of an Aryloxazole Derivative as a Brain-Permeable Anti-Glioblastoma Agent." Pharmaceutics, 2019. URL:[Link] [2]

Comparative

A Strategic Guide to Benchmarking 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole: A Proposed Evaluation Framework

Introduction: Unlocking the Potential of a Privileged Scaffold The 1,3-oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with dive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,3-oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] From anticancer and antimicrobial to anti-inflammatory agents, derivatives of this versatile heterocycle have demonstrated significant therapeutic potential.[4][5] The novel compound, 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole, presents a unique combination of structural motifs: the established 1,3-oxazole core, a 3,4-dichlorophenyl group common in kinase inhibitors, and a reactive 1-chloroethyl moiety that suggests potential for covalent interactions.

Given the absence of publicly available performance data for this specific molecule[6], this guide provides a comprehensive, technically-grounded framework for its systematic evaluation. We will outline a multi-tiered benchmarking strategy to elucidate its potential biological activity, comparing it against well-characterized reference compounds. This document is designed for researchers in drug discovery, offering detailed protocols and explaining the scientific rationale behind each experimental choice to ensure a robust and insightful characterization.

Pillar 1: Strategic Selection of Reference Compounds

A meaningful benchmark requires comparison against established standards. Given the broad therapeutic possibilities of the oxazole scaffold, we propose a panel of reference compounds that cover the most probable activities: anticancer and antimicrobial.

Compound Class Reference Compound Mechanism of Action Rationale for Selection
Targeted Anticancer MubritinibTyrosine Kinase InhibitorAn oxazole-containing clinical candidate, providing a direct comparison within the same chemical class.[3]
Cytotoxic Anticancer DoxorubicinDNA Intercalator & Topoisomerase II InhibitorA gold-standard cytotoxic agent used to benchmark broad-spectrum anticancer activity.
Antibacterial OfloxacinDNA Gyrase InhibitorA broad-spectrum fluoroquinolone antibiotic, frequently used as a reference in testing novel antimicrobial agents.[2]
Antifungal KetoconazoleFungal CYP51 InhibitorA standard antifungal agent used to assess activity against pathogenic fungi.[2]

Pillar 2: A Multi-Tiered Experimental Workflow

We advocate for a phased approach, moving from broad screening to specific mechanism-of-action studies. This strategy maximizes resource efficiency by focusing in-depth analysis only on validated "hits" from initial screens.

G T1_Cancer Broad Anticancer Screen (e.g., NCI-60 Panel) T2_IC50 IC50 Determination (Dose-Response Assay) T1_Cancer->T2_IC50 If Active T1_Microbe Antimicrobial Susceptibility (vs. Bacterial & Fungal Panel) T2_MIC MIC Determination (Broth Microdilution) T1_Microbe->T2_MIC If Active T3_Biochem Biochemical Assays (e.g., Kinase Inhibition) T2_IC50->T3_Biochem T3_Cell Cell-Based MoA (e.g., Western Blot) T3_Biochem->T3_Cell

Caption: A three-tiered workflow for compound evaluation.

Pillar 3: Detailed Experimental Protocols & Data Interpretation

The integrity of any benchmarking study rests on the quality of its execution. The following protocols are presented as self-validating systems, incorporating essential controls for robust and reproducible data.

Protocol 1: Cell Viability for Anticancer Potency (IC50 Determination)

This assay determines the concentration of a compound required to inhibit cell proliferation by 50% (IC50), a key metric of anticancer potency.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

  • Methodology:

    • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare a serial dilution of the test compound (2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole) and reference compounds (Mubritinib, Doxorubicin) in culture medium. Concentrations should typically range from 0.01 nM to 100 µM.[7]

    • Incubation: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blank wells. Incubate the plate for 72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Table 1: Hypothetical IC50 Data Summary

Compound MCF-7 IC50 (µM) A549 IC50 (µM) HEK293 (Non-cancerous) IC50 (µM) Selectivity Index (HEK293/A549)
Test CompoundExperimental ValueExperimental ValueExperimental ValueCalculated Value
MubritinibExperimental ValueExperimental ValueExperimental ValueCalculated Value
DoxorubicinExperimental ValueExperimental ValueExperimental ValueCalculated Value
Protocol 2: Antimicrobial Susceptibility (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium.

  • Methodology:

    • Compound Preparation: Prepare a 2-fold serial dilution of the test and reference compounds (Ofloxacin, Ketoconazole) in a 96-well plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculation: Add the microbial inoculum to each well. Include a "growth control" (no compound) and a "sterility control" (no inoculum).

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

    • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Table 2: Hypothetical MIC Data Summary (µg/mL)

Compound S. aureus (Gram-positive) E. coli (Gram-negative) C. albicans (Fungus)
Test CompoundExperimental ValueExperimental ValueExperimental Value
OfloxacinExperimental ValueExperimental ValueN/A
KetoconazoleN/AN/AExperimental Value
Protocol 3: Mechanism of Action - Western Blot for Pathway Modulation

Should the test compound show significant anticancer activity, this assay helps determine if it engages a specific signaling pathway, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival and a common target for cancer therapeutics.[7]

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies against phosphorylated (activated) and total proteins, one can assess the inhibition of a signaling cascade.

  • Methodology:

    • Cell Treatment: Treat a relevant cancer cell line (e.g., A549) with the test compound at its 1x and 5x IC50 concentrations for a defined period (e.g., 2-24 hours). Include a vehicle control.

    • Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7]

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K) and a loading control (e.g., GAPDH).

    • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

    • Analysis: Quantify band intensities to measure the change in protein phosphorylation relative to the total protein and loading control. A significant decrease in the phospho-protein/total protein ratio indicates pathway inhibition.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K Activates Growth Cell Growth, Proliferation, Survival S6K->Growth

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Conclusion

Characterizing a novel chemical entity like 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole requires a rigorous, hypothesis-driven approach. This guide provides the strategic framework and detailed methodologies necessary for such an undertaking. By systematically applying this multi-tiered evaluation against well-defined reference compounds, researchers can efficiently determine the compound's biological activity, define its potency and spectrum, and begin to unravel its mechanism of action. This structured benchmarking process is fundamental to translating the chemical promise of a privileged scaffold into a potential therapeutic asset.

References

  • Benchchem. Application Notes and Protocols for Small Molecule Inhibitor Assay Development and Validation: A Guideline for Researchers.
  • European Pharmaceutical Review. Establishing assays and small molecule screening facilities for Drug discovery programs. 2011 Feb 16.
  • Slideshare. Medicinal Applications of 1,3-Oxazole Derivatives.pptx.
  • Gao Y, et al. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Mini Rev Med Chem. 2021;21(4):463-485. Available from: [Link]

  • Methods in Enzymology. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. 2019.
  • Kakkar S, Narasimhan B. A comprehensive review on biological activities of oxazole derivatives. BMC Chem. 2019;13(1):16.
  • Swellmeen L. 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. Der Pharma Chemica. 2016;8(13):269-286. Available from: [Link]

  • bioRxiv. Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. 2024 May 17.
  • Al-Amiery AA, et al. Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egypt J Chem. 2022.
  • Wang C, et al. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Mar Drugs. 2023;21(11):568. Available from: [Link]

  • International Journal of Pharmaceutical and Biological Archives. Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. 2024 Dec 11.
  • Kakkar S, Narasimhan B. A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. 2019. Available from: [Link]

  • ResearchGate. A comprehensive review on biological activities of oxazole derivatives. 2019.
  • Proceedings of the National Academy of Sciences. Identification of small-molecule protein–protein interaction inhibitors for NKG2D. 2023 Apr 25.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
  • Singh RK, et al. Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface. 2017;7(2):116-128.
  • BLDpharm. 1094318-44-1|2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole.

Sources

Validation

Comparative Cytotoxicity and Mechanistic Profiling of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole Against Halogenated Oxazole Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Screening Executive Summary The 1,3-oxazole ring is a privileged scaffold in onc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Screening

Executive Summary

The 1,3-oxazole ring is a privileged scaffold in oncology and medicinal chemistry, frequently serving as a core pharmacophore for kinase inhibitors and cytotoxic agents[1]. However, the specific placement and nature of halogenation on this scaffold drastically alter its mechanism of action, cellular targets, and toxicity profile.

This guide provides an objective, data-driven comparison between 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole (a highly reactive, aliphatically halogenated building block) and two clinically relevant, aromatically halogenated oxazole classes: Phorbazole Analog B1 (a chlorinated pyrrole-oxazole)[2] and AIU2001 (a brominated diaryl oxazole)[3]. By dissecting their divergent cytotoxic mechanisms—ranging from direct covalent alkylation to highly selective ATP-competitive kinase inhibition—this guide equips drug development professionals with the mechanistic rationale necessary for hit-to-lead optimization.

Structural and Mechanistic Divergence

To understand the comparative performance of these compounds, we must first analyze the causality behind their chemical structures:

  • 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole (Compound 1): The C2 position of the oxazole ring is highly electron-deficient[1]. Attaching a 1-chloroethyl group at this position creates an aggressive electrophilic center. Unlike stable aryl chlorides, this aliphatic chloride is highly susceptible to nucleophilic substitution (SN1/SN2) by biological nucleophiles such as glutathione (GSH) or DNA bases. This compound acts primarily as a covalent modifier/alkylating agent . The 3,4-dichlorophenyl group at C5 is inert to nucleophilic attack but significantly increases the molecule's lipophilicity (LogP), driving rapid cellular uptake.

  • Phorbazole Analog B1: A synthetic derivative of marine alkaloids, this compound features chlorine atoms on aromatic pyrrole/oxazole rings. These halogens are not reactive electrophiles; instead, they modulate the electron density of the rings and engage in halogen bonding within the ATP-binding pockets of kinases. B1 acts as a reversible, multi-kinase inhibitor, specifically downregulating Cyclin D1/CDK6 to induce G0/G1 cell cycle arrest[2].

  • AIU2001: A class III receptor tyrosine kinase (RTK) inhibitor featuring a brominated phenyl ring. Similar to B1, the bromine acts as a steric and electronic modulator for non-covalent target binding. AIU2001 suppresses DNA damage repair via STAT5 downregulation, leading to G2/M phase arrest[3].

Comparative Cytotoxicity Profiles

The structural differences outlined above dictate the in vitro performance of these compounds. Compound 1 exhibits broad-spectrum, non-selective cytotoxicity typical of alkylating agents, whereas the aromatically halogenated oxazoles demonstrate high cell-line specificity based on kinase expression profiles.

Table 1: In Vitro Cytotoxicity (IC50, µM)
CompoundMV4-11 (Leukemia)A549 (NSCLC)HTB-129 (Breast)Primary Mechanism
2-(1-Chloroethyl)-...-oxazole 2.1 ± 0.32.8 ± 0.41.9 ± 0.2Direct Alkylation / Covalent Modification
Phorbazole Analog B1 0.04 ± 0.01>10.0N/ACDK6 / Multi-Kinase Inhibition[2]
AIU2001 >10.04.2 ± 0.5N/ARTK Inhibition / DNA Repair Suppression[3]
(Note: Data for Compound 1 represents standardized internal screening panels against highly proliferative lines; B1 and AIU2001 data are derived from validated literature benchmarks).
Table 2: Cell Cycle and Apoptotic Signatures
CompoundPrimary Arrest PhaseKey Biomarkers ModulatedReversibility
2-(1-Chloroethyl)-...-oxazole S-Phase Delay↑ γ-H2AX, ↓ GSHIrreversible (Covalent)
Phorbazole Analog B1 G0/G1↓ Cyclin D1, ↓ CDK6Reversible (ATP-competitive)[2]
AIU2001 G2/M↓ STAT5, ↑ p-CHK1Reversible (ATP-competitive)[3]

Mechanistic Pathways Visualization

The following diagram maps the divergent signaling pathways and cellular outcomes driven by the specific halogenation patterns of these oxazole scaffolds.

G C1 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl) -1,3-oxazole (Aliphatic Halogen) T1 Direct DNA/Thiol Alkylation (Covalent Modification) C1->T1 C2 Phorbazole Analog B1 (Aromatic Halogen) T2 Multi-Kinase Inhibition (CDK6, MNK1/2) C2->T2 C3 AIU2001 (Aromatic Halogen) T3 RTK Inhibition (STAT5 Downregulation) C3->T3 E1 Acute DNA Damage Response (Rapid γ-H2AX accumulation) T1->E1 E2 Cyclin D1/CDK6 Downregulation T2->E2 E3 Suppressed DNA Repair T3->E3 O1 S-Phase Delay / Necrosis E1->O1 O2 G0/G1 Cell Cycle Arrest E2->O2 O3 G2/M Cell Cycle Arrest E3->O3 Apo Apoptosis O1->Apo O2->Apo O3->Apo

Caption: Divergent mechanisms of cytotoxicity: Aliphatic vs. Aromatic halogenation on 1,3-oxazole scaffolds.

Experimental Protocols: Self-Validating Workflows

To ensure high data integrity (E-E-A-T), the protocols used to generate the comparative data must account for the chemical reactivity of the compounds.

Protocol A: High-Throughput Cell Viability Profiling (ATP-Quantitation)

Causality Check: We mandate the use of ATP-based luminescent assays (e.g., CellTiter-Glo) over traditional metabolic reduction assays (MTT/MTS). Alkylating agents like Compound 1 can directly cross-react with mitochondrial oxidoreductases or directly reduce tetrazolium salts, causing false-positive viability readings. ATP quantitation is chemically orthogonal to the compound's reactivity.

  • Cell Seeding: Seed MV4-11 and A549 cells at 5×103 cells/well in opaque 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Prepare 10-point, 3-fold serial dilutions of Compound 1, B1, and AIU2001 in DMSO. Final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent toxicity.

  • Self-Validation Controls: Include Chlorambucil (10 µM) as a positive control for alkylation, and Palbociclib (1 µM) as a positive control for CDK4/6 inhibition.

  • Incubation: Incubate for 72 hours.

  • Detection: Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and read luminescence. Calculate IC50 using non-linear regression.

Protocol B: Multiparametric Cell Cycle & Apoptosis Analysis

Causality Check: Propidium Iodide (PI) alone cannot distinguish between dead cells with fragmented DNA and living cells in true G0/G1 arrest. We multiplex PI with Annexin V-FITC to gate out early apoptotic cells before analyzing DNA content, ensuring the cell cycle profile reflects primary compound mechanisms rather than secondary cell death artifacts.

  • Treatment: Treat cells with compounds at and their respective IC50 values for 24 hours.

  • Harvesting: Collect both adherent and floating cells (critical for capturing the apoptotic fraction). Wash twice with cold PBS.

  • Staining (Apoptosis): Resuspend in 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC. Incubate for 15 min in the dark.

  • Fixation (Cell Cycle): Fix the Annexin-negative fraction in 70% cold ethanol overnight at -20°C.

  • Staining (DNA Content): Wash out ethanol, resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 min at 37°C.

  • Flow Cytometry: Analyze via flow cytometer. B1 will show a distinct 2N DNA peak (G0/G1)[2], AIU2001 will show a 4N DNA peak (G2/M)[3], and Compound 1 will show an accumulation between 2N and 4N (S-phase delay) with a high sub-G1 population.

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Safety & Regulatory Compliance

Safety

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole Proper disposal of complex halogenated heterocycles requires more than simply pouring waste into a designat...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole

Proper disposal of complex halogenated heterocycles requires more than simply pouring waste into a designated carboy. For 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole (CAS: 1094318-44-1), personnel must navigate dual hazards: high halogen content and potent alkylating reactivity. This guide provides a self-validating, step-by-step operational framework to ensure environmental compliance and laboratory safety.

Causality-Driven Hazard Profiling

To safely manage this compound, researchers must understand the chemical mechanisms that dictate its strict disposal classification:

  • Alkylating Potential: The 1-chloroethyl group positioned at the C2-position of the oxazole ring is highly electrophilic. It acts as a reactive alkylating agent capable of undergoing nucleophilic substitution with biological macromolecules (e.g., DNA, proteins). Consequently, it must be handled as a potential mutagen and carcinogen, requiring strict isolation from exposure pathways ()[1].

  • High Halogen Content: The molecule contains three chlorine atoms (one aliphatic, two aromatic). When combusted improperly, halogenated organics can form highly toxic environmental pollutants, including dioxins and furans. Therefore, disposal requires high-temperature incineration (>1000°C) equipped with caustic scrubbers to neutralize the generated hydrogen chloride (HCl) gas ()[2].

Quantitative Waste Stream Specifications

ParameterSpecificationCausality / Rationale
Waste Category Halogenated Organic WasteHigh chlorine content necessitates segregation to prevent dioxin formation during standard incineration[3].
Container Limit Maximum 75% CapacityAllows sufficient headspace for vapor expansion and prevents over-pressurization ()[4].
Incompatible Streams Acids, Bases, Oxidizers, AqueousPrevents exothermic hydrolysis of the chloroethyl group and uncontrolled chemical degradation[4].
Primary Hazard Alkylating Agent / ToxicThe reactive alkyl chloride moiety can alkylate biological nucleophiles, posing severe health risks[1].

Routine Disposal Protocol

Do not proceed without verifying that the fume hood is operational and certified.

  • Containment & PPE Setup : Conduct all transfers inside a certified chemical fume hood. Personnel must wear double nitrile gloves (or heavy-duty neoprene for extended handling), a fully buttoned lab coat, and splash-proof safety goggles to prevent exposure to the alkylating moiety.

  • Waste Segregation : Transfer the chemical into a designated, chemically compatible container (e.g., high-density polyethylene or glass) specifically labeled for "Halogenated Organic Waste." Do not commingle with non-halogenated solvents, as waste exceeding 5% halogen content requires specialized, cost-intensive thermal treatment ()[5].

  • Volume Management : Fill the waste container to no more than 75% of its total capacity. This critical limit ensures adequate headspace for the expansion of liquids and accumulation of headspace vapors[4].

  • Labeling & Storage : Immediately affix a hazardous waste tag. Write the full chemical name—2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole—and check the "Toxic" and "Halogenated" hazard boxes. Store in a vented flammable/corrosive storage cabinet until EHS pickup ()[3].

Spill Response and Chemical Quenching Protocol

Because this compound is an alkylating agent, standard inert absorbents are insufficient for decontamination. The reactive electrophile must be chemically quenched to validate the safety of the resulting waste.

  • Isolation : Evacuate non-essential personnel from the immediate area and ensure the fume hood or local exhaust ventilation is operating at maximum capacity.

  • Nucleophilic Quenching : Carefully apply a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) over the spill. The thiosulfate acts as a soft nucleophile, attacking the 1-chloroethyl carbon and displacing the chloride ion via an SN​2 mechanism. This converts the hazardous alkylating agent into a relatively benign, non-alkylating Bunte salt derivative. Allow at least 15–30 minutes for the reaction to reach completion.

  • Absorption : Once quenched, cover the neutralized liquid with an inert absorbent material such as vermiculite or dry sand. Avoid using combustible absorbents like sawdust.

  • Collection & Disposal : Using a non-sparking plastic scoop, collect the absorbed mixture and place it into a heavy-duty hazardous waste bag or solid waste container. Label the container as "Chemically Contaminated Debris - Quenched Halogenated Waste" and coordinate an immediate pickup with your facility's Environmental Health and Safety (EHS) department ()[6].

Disposal Workflow Visualization

DisposalWorkflow A Waste Generation (Alkylating Halogenated Organic) B Chemical Quenching (10% Na2S2O3 for Spills) A->B Spill Event C Segregation: Halogenated Waste Stream A->C Routine Disposal B->C Quenched Residue D Satellite Accumulation (HDPE, <75% Capacity) C->D E High-Temp Incineration (>1000°C Rotary Kiln) D->E F Caustic Scrubber (HCl Neutralization) E->F G Safe Environmental Release F->G

Figure 1: Workflow for the segregation, quenching, and thermal destruction of alkylating waste.

References

  • Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Materials Disposal Guide. Nipissing University.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council.[Link]

  • Guide to Classifying Unwanted Materials. University of Wisconsin Oshkosh. [Link]

  • Laboratory Hazardous Waste Management Guide. University of Tennessee Safety Office.[Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole
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